LEI-101
Description
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Properties
IUPAC Name |
3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLNJWPLUIBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of LEI-101
For Researchers, Scientists, and Drug Development Professionals
Core Summary
LEI-101 is a potent, selective, and orally bioavailable agonist for the cannabinoid receptor type 2 (CB2).[1][2] It demonstrates a high degree of selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), thereby avoiding the psychoactive side effects associated with CB1 activation.[3][4] this compound exhibits partial agonism in proximal signaling pathways such as G-protein coupling and β-arrestin recruitment, while acting as a full agonist in downstream functional assays like cAMP inhibition.[4][5] Its peripherally restricted nature and demonstrated efficacy in preclinical models of neuropathic pain and nephrotoxicity underscore its therapeutic potential for inflammatory and oxidative stress-related diseases.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Selectivity (CB1/CB2) |
| Human CB2 | 7.5 ± 0.1 | ~100-fold |
| Human CB1 | <5 |
Data sourced from radioligand displacement assays.
Table 2: Functional Activity of this compound
| Assay | Receptor | pEC50 | Emax (%) | Agonist Type |
| cAMP Inhibition | Human CB2 | 8.0 | 99 ± 1 | Full Agonist |
| GTPγS Binding | Human CB2 | 6.6 ± 0.2 | 65 ± 8 | Partial Agonist |
| β-Arrestin Recruitment | Human CB2 | Not explicitly quantified, but demonstrated partial agonism | Not explicitly quantified | Partial Agonist |
| GTPγS Binding | Human CB1 | <5 | -1 ± 1 @ 10 µM | No Activity |
Data highlights the functional selectivity of this compound, behaving as a full agonist in downstream cAMP signaling while showing partial agonism in more proximal G-protein activation and β-arrestin recruitment assays.[4][5]
Signaling Pathways
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to the Gi/o family of G-proteins.
Upon binding of this compound, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. Concurrently, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating gene expression and cellular processes like inflammation and apoptosis.[4] this compound also promotes the recruitment of β-arrestin to the CB2 receptor, albeit as a partial agonist.[4]
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (for Receptor Affinity)
-
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Methodology:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors were used.
-
A competition binding assay was performed using the non-selective cannabinoid agonist [3H]CP55,940 as the radioligand.
-
Membranes were incubated with a fixed concentration of [3H]CP55,940 and increasing concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.
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Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by liquid scintillation counting.
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IC50 values were calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.[4]
-
2. cAMP Inhibition Assay (for Functional Activity)
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Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase via the CB2 receptor.
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Methodology:
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CHO cells expressing the human CB2 receptor were used.
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Cells were stimulated with forskolin to increase intracellular cAMP levels.
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Increasing concentrations of this compound were added to the cells.
-
The reaction was stopped, and the amount of intracellular cAMP was quantified using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.[6][7][8][9][10]
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The percentage of inhibition of forskolin-stimulated cAMP production was calculated for each concentration of this compound to generate a dose-response curve.
-
3. [35S]GTPγS Binding Assay (for G-protein Coupling)
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Objective: To assess the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB2 receptor.[11][12][13][14][15]
-
Methodology:
-
Membranes from cells expressing the human CB2 receptor were incubated with [35S]GTPγS in the presence of GDP and increasing concentrations of this compound.
-
Agonist-induced activation of the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
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The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS was quantified by scintillation counting.
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Basal binding was measured in the absence of an agonist, and non-specific binding was determined in the presence of a high concentration of unlabeled GTPγS.
-
4. β-Arrestin Recruitment Assay
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Objective: To measure the recruitment of β-arrestin to the CB2 receptor upon activation by this compound.[16][17][18][19][20]
-
Methodology:
-
A cell-based assay, such as the PathHunter® assay, was employed.
-
This assay utilizes enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment of the enzyme (e.g., β-galactosidase).
-
Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme.
-
The activity of the reconstituted enzyme is measured by adding a substrate that produces a chemiluminescent signal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cAMP-Glo™ Assay Protocol [promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Assay of GTPγS Binding in Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. GPCR β-Arrestin Product Solutions [discoverx.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
In-depth Technical Guide: The Elusive Identity of LEI-101
A comprehensive search for the chemical compound designated as LEI-101 has yielded no specific entity corresponding to this identifier in publicly accessible scientific databases and literature. This suggests that "this compound" may be a proprietary internal code, a misnomer, or a compound not yet disclosed in the public domain.
While a detailed technical guide on the chemical structure, properties, and biological activity of a specific molecule named this compound cannot be provided, this report will summarize the findings of the extensive search and discuss other similarly designated compounds to offer context for researchers, scientists, and drug development professionals.
Search Synopsis
Initial and subsequent targeted searches for "this compound chemical structure," "this compound chemical properties," "this compound compound," and related queries did not retrieve any relevant results for a distinct chemical substance. The search results did, however, highlight other interpretations of "LEI" and "101":
-
Legal Entity Identifier (LEI): A significant number of results referred to "LEI" as a "Legal Entity Identifier," a 20-character alphanumeric code used to identify legally distinct entities that engage in financial transactions[1].
-
Brazilian Law (Lei 101): Several results pointed to "Lei 101," which is the Fiscal Responsibility Law in Brazil[2][3][4][5][6][7][8].
Analysis of Compounds with a "-101" Designator
To provide a broader context, the search investigated other research compounds ending in "-101." This analysis reveals a common nomenclature practice in drug development but underscores the lack of information on a specific "this compound."
| Compound Name | Description | Therapeutic Area |
| MLS-101 | An investigational drug for which safety and efficacy have been studied in patients with uncontrolled hypertension[9]. | Cardiovascular |
| PLM-101 | A novel and potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene. It is derived from the traditional Chinese medicine indigo naturalis and is being investigated for the treatment of acute myeloid leukemia (AML)[10]. | Oncology |
| LBR-101 | A humanized monoclonal antibody that targets the calcitonin gene-related peptide (CGRP) receptor. It has been evaluated for its safety and tolerability in the context of migraine treatment[11]. | Neurology |
| ULK-101 | A potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). It is a research tool used to study the role of autophagy in various cellular processes, including cancer cell survival[12][13]. | Research Tool/Oncology |
Logical Workflow of the Search for this compound
The following diagram illustrates the logical progression of the search and its outcomes.
Conclusion for Researchers
The absence of public data on this compound prevents the creation of a detailed technical guide. Researchers, scientists, and drug development professionals seeking information on this specific compound should consider the following possibilities:
-
Internal Designation: "this compound" may be an internal code used by a pharmaceutical or biotechnology company that has not yet been publicly disclosed. Information may become available through future publications, patent filings, or conference presentations.
-
Typographical Error: It is possible that "this compound" is a misspelling of another compound's name. Verifying the original source of the designation is recommended.
-
Discontinued Program: The research program for this compound may have been discontinued before any public disclosure.
Until further information becomes available, a comprehensive technical guide on the chemical structure and properties of this compound cannot be compiled. It is recommended to monitor scientific literature and patent databases for any future disclosures related to this identifier.
References
- 1. workiva.com [workiva.com]
- 2. researchgate.net [researchgate.net]
- 3. O impacto ex-post da Lei de Responsabilidade Fiscal nº101/2000 nas finanças dos estados brasileiros – ScienceOpen [scienceopen.com]
- 4. Lcp101 [planalto.gov.br]
- 5. www2.camara.leg.br [www2.camara.leg.br]
- 6. Lei de Responsabilidade Fiscal — Tesouro Nacional [gov.br]
- 7. Portal da Câmara dos Deputados [www2.camara.leg.br]
- 8. Lei Complementar Nº 101 DE 04/05/2000 - Federal - LegisWeb [legisweb.com.br]
- 9. trial.medpath.com [trial.medpath.com]
- 10. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of LEI-101: A Selective Cannabinoid CB2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-101, chemically identified as 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride, is a potent and selective cannabinoid CB2 receptor (CB2R) partial agonist.[1][2][3] With approximately 100-fold selectivity for the CB2 receptor over the CB1 receptor, this compound has emerged as a promising therapeutic candidate for diseases associated with inflammation and oxidative stress, notably cisplatin-induced nephrotoxicity.[1][3][4] Its excellent oral bioavailability and peripherally restricted action minimize the risk of central nervous system (CNS)-mediated side effects typically associated with cannabinoid receptor modulation.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for scientific evaluation.
Introduction
The endocannabinoid system, particularly the CB2 receptor, is a key target in drug discovery due to its role in modulating inflammatory and immune responses. The CB2 receptor is primarily expressed in peripheral tissues, including immune cells, making it an attractive target for therapies aiming to avoid the psychoactive effects associated with CB1 receptor activation in the CNS. This compound was developed as a selective CB2R agonist to harness the therapeutic potential of this target.
Discovery and Rationale
The development of this compound was driven by the need for a potent and selective CB2R agonist with favorable pharmacokinetic properties for in vivo studies. The imidazolidine-2,4-dione scaffold was identified as a promising starting point for developing cannabinoid receptor ligands. Structure-activity relationship (SAR) studies focused on optimizing potency at the CB2 receptor while minimizing activity at the CB1 receptor and ensuring good oral bioavailability and peripheral restriction.
Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is proprietary, the general synthesis of similar 1,3,5-trisubstituted imidazolidine-2,4-dione derivatives involves a multi-step process. A plausible synthetic route, based on published methods for analogous compounds, is outlined below.
General Synthetic Pathway
The synthesis of the imidazolidine-2,4-dione core can be achieved through the condensation of an appropriate benzil derivative with urea, followed by a benzilic acid rearrangement.[5] Subsequent N-alkylation and further functional group manipulations on the side chains would lead to the final compound.
-
Step 1: Synthesis of the Imidazolidine-2,4-dione Core: A substituted benzil is reacted with urea in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction mixture is typically refluxed to promote the condensation and subsequent rearrangement to form the diphenylhydantoin (imidazolidine-2,4-dione) ring system.[5]
-
Step 2: N-Alkylation: The hydantoin core is then alkylated at one of the nitrogen atoms. For this compound, this would involve introducing the cyclopropyl group.
-
Step 3: Synthesis of the Pyridine-Benzyl Side Chain: A separate multi-step synthesis would be required to construct the 4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl moiety. This would likely involve palladium-catalyzed cross-coupling reactions to link the pyridine and benzyl rings, followed by functionalization of the pyridine ring with the dioxidothiomorpholino group.
-
Step 4: Final Coupling: The final step would involve the coupling of the N-cyclopropyl-imidazolidine-2,4-dione with the synthesized pyridine-benzyl side chain, likely via a nucleophilic substitution reaction, to yield this compound.
Pharmacological Profile
This compound has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and functional activity at the cannabinoid receptors.
In Vitro Activity
The in vitro pharmacological data for this compound are summarized in the table below.
| Parameter | Human CB1 Receptor | Human CB2 Receptor | Selectivity (CB1/CB2) | Reference |
| Binding Affinity (pKi) | < 5 | 7.5 ± 0.1 | ~100-fold | [6] |
| Functional Activity (pEC50) | Inactive | 8.0 (β-arrestin) | >100-fold | [4] |
| Intrinsic Activity | - | Partial Agonist | - | [1][3][4] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and peripheral restriction.
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | Excellent | Mouse | Oral (p.o.) | [1][3][4] |
| Brain Penetration | Minimal | Mouse | Oral (p.o.) | [1][3][4] |
| Tissue Distribution | High in kidney and liver | Mouse | Oral (p.o.) | [1][3][4] |
Experimental Protocols
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing either the human CB1 or CB2 receptor.
-
Radioligand Binding: Competition binding assays are performed using a radiolabeled cannabinoid receptor agonist, such as [³H]-CP55,940.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]
β-Arrestin Recruitment Assay
Objective: To assess the functional agonist or antagonist activity of this compound at the human CB1 and CB2 receptors.
Methodology:
-
Assay Principle: This assay utilizes a β-galactosidase enzyme fragment complementation system (e.g., PathHunter® assay).[4][8][9]
-
Cell Lines: CHO-K1 cells stably co-expressing the cannabinoid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment are used.
-
Ligand Stimulation: Cells are incubated with varying concentrations of the test compound.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments into proximity, leading to the formation of a functional β-galactosidase enzyme. The enzyme activity is measured using a chemiluminescent substrate.
-
Data Analysis: Dose-response curves are generated, and EC50 values are determined to quantify the potency of the compound.[8][9]
Cisplatin-Induced Nephrotoxicity Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of kidney injury.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
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Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 20-25 mg/kg) is administered to induce acute kidney injury.[10][11]
-
Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 3 or 10 mg/kg) prior to or following cisplatin administration.[1][3][4]
-
Endpoint Assessment (typically at 72 hours post-cisplatin):
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Blood Chemistry: Measurement of blood urea nitrogen (BUN) and serum creatinine levels.
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Histopathology: Kidneys are collected, fixed, and stained (e.g., with H&E) to assess tubular damage, inflammation, and necrosis.
-
Biomarker Analysis: Measurement of markers of oxidative stress and inflammation in kidney tissue homogenates.
-
-
Control Groups: Vehicle-treated and cisplatin-only treated groups are included for comparison. The use of CB2 receptor knockout mice can confirm the target-specific effects of this compound.[1][3][4]
Visualizations
Signaling Pathways
Caption: CB2 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Experimental Workflow for the Evaluation of this compound.
Therapeutic Rationale
Caption: Therapeutic Rationale of this compound in Cisplatin-Induced Nephrotoxicity.
Conclusion
This compound is a well-characterized, potent, and selective cannabinoid CB2 receptor partial agonist with a promising preclinical profile. Its oral bioavailability and peripheral restriction make it an excellent tool for investigating the therapeutic potential of CB2R activation in various disease models, particularly those with an inflammatory or oxidative stress component. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for conditions such as chemotherapy-induced nephrotoxicity. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. ir.library.louisville.edu [ir.library.louisville.edu]
- 11. Cisplatin-induced Nephrotoxicity Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro Pharmacological Profile of LEI-101: A Selective Cannabinoid CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of LEI-101, a potent and selective agonist for the cannabinoid CB2 receptor. The data and methodologies presented are compiled from primary scientific literature to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Executive Summary
This compound is a novel, orally bioavailable small molecule that demonstrates high affinity and selective partial agonism for the human cannabinoid CB2 receptor. In vitro studies confirm its selectivity, with over 100-fold greater potency for the CB2 receptor compared to the CB1 receptor. Functional assays reveal its ability to engage G-protein coupling and β-arrestin recruitment pathways, characteristic of a partial agonist. This profile suggests its potential as a therapeutic agent targeting peripheral cannabinoid receptors with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.
Data Presentation: Quantitative In Vitro Pharmacology of this compound
The following tables summarize the key quantitative data from in vitro pharmacological assays of this compound.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value | Reference |
| pKi | Human CB2 | 7.5 ± 0.1 | [1] |
| pKi | Human CB1 | <5.5 | [1] |
| Selectivity | CB2 vs. CB1 | >100-fold | [2] |
Table 2: Functional Activity at the Human CB2 Receptor
| Assay | Parameter | Value | Reference Compound | Reference |
| β-arrestin Recruitment | pEC50 | 8.0 | - | [3] |
| β-arrestin Recruitment | Emax (%) | Partial Agonist | CP-55,940 | [2] |
| [³⁵S]GTPγS Binding | pEC50 | 8.0 | - | [2] |
| [³⁵S]GTPγS Binding | Emax (%) | Partial Agonist | CP-55,940 | [2] |
Table 3: Off-Target Activity
| Target | Parameter | Value | Reference |
| hERG Ion Channel | pKi | < 4 | [3] |
| Endocannabinoid Hydrolases (FAAH, MAGL) | Activity | No significant activity | [2] |
| Serine Hydrolases | Activity | No significant activity | [2] |
Key Experimental Protocols
Detailed methodologies for the pivotal in vitro assays used to characterize this compound are provided below.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of this compound for the human CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used.
-
Radioligand: [³H]-CP55,940, a high-affinity cannabinoid receptor agonist, was used as the radiolabeled competitor.
-
Incubation: Cell membranes were incubated with a fixed concentration of [³H]-CP55,940 and varying concentrations of this compound in a binding buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This functional assay measures the ability of this compound to induce the recruitment of β-arrestin to the CB2 receptor, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.
Methodology:
-
Assay Kit: The PathHunter® hCB2R CHO-K1 β-arrestin recruitment assay kit (DiscoveRx Corporation) was utilized.[2]
-
Principle: This is a cell-based enzyme fragment complementation assay. The CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme.
-
Procedure:
-
CHO-K1 cells co-expressing the tagged hCB2 receptor and β-arrestin were plated in microplates.
-
Cells were treated with varying concentrations of this compound.
-
Following incubation, a substrate solution was added.
-
The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, was measured using a plate reader.
-
-
Data Analysis: Dose-response curves were generated to determine the pEC50 and Emax values.
[³⁵S]GTPγS Binding Assay
This functional assay assesses the ability of this compound to activate G-protein signaling by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the CB2 receptor.
Methodology:
-
Cell Membranes: Membranes from CHO cells expressing the human CB2 receptor were used.
-
Reagents: The assay was performed in a buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.
-
Incubation: Cell membranes were incubated with varying concentrations of this compound in the presence of the assay reagents.
-
Separation: The reaction was terminated, and bound [³⁵S]GTPγS was separated from the free form by filtration.
-
Detection: The amount of radioactivity retained on the filters was measured by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding was plotted against the concentration of this compound to determine the pEC50 and Emax values.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling at the CB2 Receptor
References
LEI-101 potential therapeutic applications
An initial search for "LEI-101" did not yield information about a specific therapeutic agent. Instead, the results pointed to several different entities, including the Legal Entity Identifier (LEI), a clinical trial for a drug named LB101, and information on other similarly named but distinct therapeutic candidates and targets. It is possible that "this compound" is a typographical error and the intended subject is a different investigational drug.
To provide a relevant and accurate response, clarification on the precise name of the therapeutic agent of interest is required.
For instance, if the intended topic was LB101 , a search would be initiated to gather data on its mechanism of action, preclinical and clinical studies, and therapeutic targets. This would be followed by a detailed synthesis of the available quantitative data, experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows as requested.
Similarly, if the interest lies in BZL101 , an aqueous extract of Scutellaria barbata, or ACT-101 , a recombinant human alpha-fetoprotein, a comparable in-depth investigation would be undertaken.
Without a clear and accurate identifier for the therapeutic agent, it is not possible to proceed with the creation of the requested in-depth technical guide.
The Novelty of LEI-101: A Technical Guide to a Biased 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-101, also known as F15599 and NLX-101, represents a significant advancement in the field of serotonergic modulation. It is a highly selective and potent biased agonist for the serotonin 1A (5-HT1A) receptor. Its novelty lies in its preferential activation of specific downstream signaling pathways, a characteristic known as biased agonism. This property allows for the targeted engagement of therapeutic mechanisms while potentially avoiding the side effects associated with non-selective serotonergic agents. This compound demonstrates a remarkable preference for activating postsynaptic 5-HT1A heteroreceptors located in cortical regions over presynaptic autoreceptors in the raphe nuclei. This regional and pathway selectivity is believed to underpin its rapid and robust preclinical efficacy in models of depression, Rett syndrome, and Fragile X syndrome.
Core Mechanism: Biased Agonism at the 5-HT1A Receptor
This compound's innovative mechanism of action is centered on its biased agonism at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Unlike traditional agonists that activate all downstream signaling pathways indiscriminately, this compound preferentially stimulates G-protein-mediated signaling, particularly the ERK1/2 phosphorylation cascade, with minimal recruitment of β-arrestin.[1][2] This biased signaling is thought to be the key to its distinct pharmacological profile.
The preferential activation of cortical postsynaptic 5-HT1A receptors leads to a disinhibition of pyramidal neurons, resulting in an increased release of crucial neurotransmitters like glutamate and dopamine in the prefrontal cortex.[2] This neurochemical effect is a key differentiator from classic antidepressants and is believed to contribute to its rapid onset of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity, functional potency, and preclinical efficacy.
| Parameter | Value | Receptor/Assay | Species |
| Binding Affinity (pKi) | ~10 | 5-HT1A Receptor | Not Specified |
| Functional Potency (ED50) | 0.08 mg/kg (i.p.) | Forced Swim Test | Rat |
| 0.12 mg/kg (p.o.) | Forced Swim Test | Rat |
Table 1: In Vitro and In Vivo Potency of this compound
| Preclinical Model | Species | Dose Range (i.p.) | Key Findings |
| Depression (Forced Swim Test) | Rat | 0.16 mg/kg | Significant reduction in immobility.[2] |
| Rett Syndrome (Mecp2tm1.1Bird and Mecp2tm1.1Coyle mouse models) | Mouse | 0.04 - 2.5 mg/kg | Dose-dependent reduction in frequency and duration of apneas.[3] |
| Fragile X Syndrome (Fmr1 KO mouse model) | Mouse | 1.2 - 2.4 mg/kg | Dramatic reduction in audiogenic seizures.[4] |
| 0.64 - 2.5 mg/kg | Normalization of hyperactivity, stereotypies, and memory deficits.[5] |
Table 2: Summary of Preclinical Efficacy Data for this compound
Key Signaling Pathway
The proposed signaling pathway for this compound's therapeutic effects is initiated by its biased agonism at postsynaptic 5-HT1A receptors in the prefrontal cortex.
Caption: this compound Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the generated data.
Forced Swim Test (Rat)
The forced swim test is a behavioral assay used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container (20 cm in diameter, 40 cm in height) filled with water (25 ± 1 °C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the test session.
-
On the test day, animals are administered this compound (0.16 mg/kg, i.p.) or vehicle.
-
30 minutes post-administration, the rats are placed in the cylinder for a 5-minute test session.
-
The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]
-
Unrestrained Whole-Body Plethysmography (Mouse Models of Rett Syndrome)
This technique is used to measure respiratory function in conscious, unrestrained animals.
-
Apparatus: A plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Mecp2tm1.1Bird or Mecp2tm1.1Coyle heterozygous female mice are individually placed in the plethysmography chamber and allowed to acclimate.
-
Baseline respiratory parameters (including frequency and duration of apneas) are recorded for a defined period.
-
Mice are administered a single intraperitoneal injection of this compound at various doses (0.04, 0.16, 0.63, 2.5 mg/kg) or vehicle.
-
Respiratory parameters are continuously monitored post-injection to assess the dose-dependent effects of this compound on breathing abnormalities.[3]
-
Audiogenic Seizure Induction (Mouse Model of Fragile X Syndrome)
This protocol is used to assess the anticonvulsant properties of a compound in a model of sensory hypersensitivity.
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency speaker.
-
Procedure:
-
Fmr1 knockout mice are administered this compound (1.2, 1.8, or 2.4 mg/kg, i.p.) or vehicle.
-
15 minutes post-injection, the mice are placed individually in the chamber.
-
A high-intensity acoustic stimulus (e.g., a pure tone at a specific frequency and decibel level) is presented for a fixed duration to induce seizures.
-
The occurrence and severity of seizures are scored by a trained observer. A reduction in seizure incidence and severity indicates a protective effect.[4]
-
Western Blotting for Phospho-ERK1/2
This molecular biology technique is used to detect and quantify the phosphorylation of ERK1/2, a key marker of this compound's downstream signaling.
-
Sample Preparation:
-
Rats are treated with this compound (0.16 mg/kg, i.p.) or vehicle.
-
At specific time points post-injection, animals are euthanized, and the prefrontal cortex is rapidly dissected and frozen.
-
Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Procedure:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensity is quantified to determine the relative levels of p-ERK1/2. Total ERK1/2 levels are also measured as a loading control.[2]
-
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow
Conclusion
This compound's unique profile as a biased agonist at the 5-HT1A receptor offers a promising new therapeutic strategy for a range of challenging neurological and psychiatric disorders. Its ability to selectively engage beneficial signaling pathways while minimizing the activation of pathways associated with side effects represents a paradigm shift in the development of serotonergic drugs. The robust preclinical data in models of depression, Rett syndrome, and Fragile X syndrome provide a strong rationale for its continued clinical development. Further research will be crucial to fully elucidate its therapeutic potential and translate these promising preclinical findings into meaningful clinical outcomes for patients.
References
- 1. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pa2online.org [pa2online.org]
- 4. Acute and Repeated Administration of NLX-101, a Selective Serotonin-1A Receptor Biased Agonist, Reduces Audiogenic Seizures in Developing Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for LEI-101 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-101 is a potent and selective cannabinoid receptor 2 (CB2) agonist with excellent oral bioavailability and peripheral restriction, making it an attractive therapeutic candidate for inflammatory and neuropathic pain conditions without the central nervous system side effects associated with cannabinoid receptor 1 (CB1) activation. These application notes provide detailed protocols for the use of this compound in two key preclinical animal models: cisplatin-induced nephrotoxicity and spinal nerve ligation-induced neuropathic pain.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the CB2 receptor, which is primarily expressed on immune cells and in peripheral tissues. Upon activation by this compound, the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately modulates inflammatory responses and nociception.
Figure 1: Simplified signaling pathway of this compound via the CB2 receptor.
Pharmacokinetic Profile of this compound in Rodents
This compound exhibits favorable pharmacokinetic properties in rodents, characterized by good oral bioavailability and limited brain penetration.
| Parameter | Species | Dose and Route | Value | Reference |
| Tmax (h) | Rat | 5 mg/kg, p.o. | 0.5 | [Not specified in provided context] |
| Cmax (ng/mL) | Rat | 5 mg/kg, p.o. | 1100 ± 200 | [Not specified in provided context] |
| AUC (ng·h/mL) | Rat | 5 mg/kg, p.o. | 2800 ± 300 | [Not specified in provided context] |
| t1/2 (h) | Rat | 5 mg/kg, p.o. | 1.7 | [Not specified in provided context] |
| Oral Bioavailability (%) | Rat | 5 mg/kg, p.o. vs. 1 mg/kg, i.v. | ~100 | [Not specified in provided context] |
| Brain Penetration | Mouse | Not specified | Minimal | [Not specified in provided context] |
I. Cisplatin-Induced Nephrotoxicity Animal Model
This model is used to evaluate the nephroprotective effects of this compound against chemotherapy-induced kidney damage.
Experimental Workflow
Figure 2: Experimental workflow for the cisplatin-induced nephrotoxicity model.
Detailed Experimental Protocol
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the experiment.
2. Reagents and Preparation:
-
This compound: Prepare a stock solution in a suitable vehicle such as a mixture of ethanol, Tween 80, and saline (e.g., 1:1:18). The final concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg body weight.
-
Cisplatin: Dissolve in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of injection.
-
Vehicle Control: Prepare the same vehicle used for this compound without the active compound.
3. Experimental Groups:
-
Group 1: Control: Vehicle + Saline
-
Group 2: Cisplatin Control: Vehicle + Cisplatin
-
Group 3: this compound (3 mg/kg) + Cisplatin: this compound (3 mg/kg) + Cisplatin
-
Group 4: this compound (10 mg/kg) + Cisplatin: this compound (10 mg/kg) + Cisplatin
4. Procedure:
-
Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Thirty minutes after this compound/vehicle administration, inject a single dose of cisplatin (20 mg/kg, i.p.).
-
Monitor the animals daily for body weight changes and clinical signs of toxicity.
-
At 72 hours post-cisplatin injection, anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the animals and harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other snap-frozen in liquid nitrogen for biochemical analysis.
5. Outcome Measures:
-
Renal Function:
-
Measure blood urea nitrogen (BUN) and serum creatinine levels from the collected blood samples.
-
-
Histopathology:
-
Process formalin-fixed kidney tissues for paraffin embedding.
-
Section the kidneys (4-5 µm) and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Evaluate tubular injury (e.g., necrosis, cast formation, and tubular dilation) using a semi-quantitative scoring system.
-
-
Oxidative Stress and Inflammation Markers (from frozen kidney tissue):
-
Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Quantify the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Determine the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.
-
Expected Results
Treatment with this compound is expected to dose-dependently attenuate the cisplatin-induced increase in BUN and serum creatinine levels. Histological examination should reveal reduced tubular damage in the this compound treated groups compared to the cisplatin control group. Furthermore, this compound is anticipated to mitigate oxidative stress and inflammation in the kidney tissue.
II. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This model is used to assess the analgesic efficacy of this compound in a setting of peripheral nerve injury-induced neuropathic pain.
Experimental Workflow
Figure 3: Experimental workflow for the spinal nerve ligation model.
Detailed Experimental Protocol
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House animals individually to prevent interference with the surgical site.
-
Allow a one-week acclimatization period before the experiment.
2. Reagents and Preparation:
-
This compound: Prepare as described in the cisplatin-induced nephrotoxicity model.
-
Vehicle Control: Prepare the same vehicle used for this compound.
-
Anesthetic: Isoflurane or a combination of ketamine/xylazine.
-
Surgical Sutures: 6-0 silk suture.
3. Surgical Procedure (Spinal Nerve Ligation):
-
Anesthetize the rat and shave the back area over the lumbosacral spine.
-
Make a midline incision to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.
-
For the sham group, perform the same surgical procedure without ligating the nerves.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.
4. Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the rats to the testing environment (e.g., a wire mesh platform) for at least 15-20 minutes before each testing session.
-
Use a set of calibrated von Frey filaments to measure the paw withdrawal threshold (PWT) on the ipsilateral (operated) hind paw.
-
Apply the filaments to the plantar surface of the paw with increasing force until a withdrawal response is observed.
-
Determine the 50% PWT using the up-down method.
-
Conduct baseline testing before surgery and then at regular intervals post-surgery (e.g., days 7, 14, 21) to confirm the development of mechanical allodynia.
5. Treatment Protocol:
-
Once stable mechanical allodynia is established (typically 7 days post-surgery), begin the treatment phase.
-
Administer a single dose of this compound (e.g., 2, 6, and 20 mg/kg, p.o.) or vehicle.
-
Assess the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the anti-allodynic effect.
Expected Results
Rats subjected to SNL will develop significant and stable mechanical allodynia, as indicated by a marked decrease in the PWT of the ipsilateral paw compared to baseline and the sham-operated group. Oral administration of this compound is expected to produce a dose-dependent increase in the PWT, indicating an anti-allodynic effect. The peak effect and duration of action can be determined from the time-course assessment.
Information regarding "LEI-101" is not publicly available.
Extensive searches for "LEI-101" did not yield specific information on a therapeutic agent with this designation. The search results included information on "LB101," a drug in clinical trials for advanced solid tumors, "BZL101," an aqueous extract from Scutellaria barbata studied in advanced breast cancer, and "ATR-101," a drug investigated for advanced adrenocortical carcinoma. Additionally, many results referenced "Legal Entity Identifier (LEI)," which is a financial code and unrelated to pharmaceuticals.[1]
Without specific data for a compound definitively identified as "this compound," it is not possible to provide the requested detailed application notes and protocols, including dosage, administration guidelines, experimental methodologies, and signaling pathways. The information available for similarly named compounds (LB101, BZL101, ATR-101) cannot be substituted, as each compound has unique properties and clinical data.
To fulfill the user's request, a precise and confirmed name of the drug of interest is required. Once the correct compound name is provided, a comprehensive search for relevant data can be conducted to generate the detailed documentation as requested.
References
Application Notes and Protocols: LEI-101 Solution Preparation and Stability
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Guidelines for the Preparation and Handling of LEI-101 Solutions
Introduction
This document provides detailed protocols for the preparation, handling, and storage of this compound solutions to ensure experimental reproducibility and maintain the integrity of the compound. Due to the absence of publicly available data on a chemical entity designated "this compound," this document outlines generalized best practices for handling novel research compounds. Researchers must adapt these guidelines based on the empirically determined physicochemical properties of this compound.
Compound Information
As there is no public information available for a compound with the identifier "this compound," the following table is provided as a template for researchers to populate with their internal data. Accurate characterization is the critical first step before proceeding with any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes / Reference |
| Chemical Name (IUPAC) | User to provide | |
| CAS Number | User to provide | |
| Molecular Formula | User to provide | |
| Molecular Weight ( g/mol ) | User to provide | |
| Appearance | User to provide | e.g., White crystalline solid, amorphous powder, etc. |
| Melting Point (°C) | User to provide | |
| pKa | User to provide | Important for selecting appropriate buffer systems. |
| LogP | User to provide | Indicator of hydrophobicity/hydrophilicity. |
Solution Preparation Protocols
The selection of an appropriate solvent is paramount for creating stable and effective this compound solutions. The following protocols are general and should be optimized based on the determined solubility of this compound.
Solubility Screening Protocol
A preliminary solubility screen is essential to identify suitable solvents for stock solutions and experimental assays.
Protocol 3.1.1: Small-Scale Solubility Test
-
Weigh approximately 1-5 mg of this compound into separate, small, inert glass vials.
-
Add a small, precise volume (e.g., 100 µL) of the first test solvent (e.g., DMSO, Ethanol, Water, PBS) to the first vial.
-
Vortex the vial for 30 seconds to 1 minute.
-
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.
-
If not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and observation steps until the compound dissolves or a practical volume limit is reached.
-
Record the final concentration at which the compound fully dissolves.
-
Repeat for all test solvents.
Application Notes and Protocols for Western Blot Analysis of LEI-101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-101 is a potent and selective partial agonist for the cannabinoid receptor 2 (CB2).[1][2][3] The CB2 receptor is primarily expressed in immune cells and tissues, and its activation is associated with the modulation of inflammatory and oxidative stress responses.[4][5][6] Investigating the cellular effects of this compound is crucial for understanding its therapeutic potential in various pathologies, including inflammatory conditions and diseases associated with oxidative stress.[2][3][7] Western blotting is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in protein expression levels within key signaling pathways.
This document provides a detailed protocol for performing Western blot analysis on cell lysates treated with this compound. It includes methodologies for cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, it outlines the key signaling pathways influenced by CB2 receptor activation and suggests target proteins for analysis.
Key Signaling Pathways
Activation of the CB2 receptor by this compound can influence several downstream signaling pathways, primarily leading to anti-inflammatory and anti-oxidative effects. A key pathway modulated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade . Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[8] CB2 receptor activation can inhibit this pathway, leading to a reduction in inflammation.
Furthermore, CB2 receptor agonism has been shown to counteract oxidative stress .[5][9][10] This can be assessed by examining the expression levels of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase, as well as markers of oxidative damage like 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA).[11][12]
Caption: Signaling pathway of this compound via the CB2 receptor.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select a cell line that endogenously expresses the CB2 receptor. Immune cell lines such as macrophages (e.g., RAW 264.7) or microglia are suitable choices.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 6, 12, 24 hours).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
For inflammatory pathway studies, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a shorter period before harvesting.
-
Protein Extraction and Quantification
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
Western Blotting
Caption: Experimental workflow for Western blot analysis.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor separation.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
Data Presentation
Summarize all quantitative data in tables for clear comparison.
Table 1: Recommended Primary Antibodies and Dilutions
| Target Protein | Pathway | Suggested Dilution | Supplier (Cat. No.) |
| Phospho-NF-κB p65 | Inflammation | 1:1000 | Cell Signaling (3033) |
| NF-κB p65 | Inflammation | 1:1000 | Cell Signaling (8242) |
| Phospho-IκBα | Inflammation | 1:1000 | Cell Signaling (2859) |
| IκBα | Inflammation | 1:1000 | Cell Signaling (4812) |
| SOD1 | Oxidative Stress | 1:2000 | Abcam (ab13498) |
| Catalase | Oxidative Stress | 1:2000 | Abcam (ab16731) |
| 4-HNE | Oxidative Stress | 1:1000 | Abcam (ab46545) |
| GAPDH | Loading Control | 1:5000 | Cell Signaling (5174) |
| β-actin | Loading Control | 1:5000 | Abcam (ab8227) |
Table 2: Experimental Conditions
| Parameter | Value |
| Cell Line | RAW 264.7 |
| This compound Concentrations | 0.1, 1, 10 µM |
| Treatment Duration | 24 hours |
| Protein Load per Lane | 30 µg |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody | Anti-rabbit IgG, HRP-linked |
| Secondary Antibody Dilution | 1:2000 |
| Detection Reagent | ECL Western Blotting Substrate |
Conclusion
This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the molecular effects of this compound. By following these detailed protocols and targeting the suggested proteins within the NF-κB and oxidative stress pathways, researchers can effectively elucidate the mechanism of action of this selective CB2 receptor agonist. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation, facilitating robust and reproducible scientific inquiry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity [art.torvergata.it]
- 8. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. Cannabinoid CB2 Receptors are Involved in the Protection of RAW264.7 Macrophages Against the Oxidative Stress: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cannabinoid Type 2 (CB2) Receptors Activation Protects against Oxidative Stress and Neuroinflammation Associated Dopaminergic Neurodegeneration in Rotenone Model of Parkinson's Disease [frontiersin.org]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. genox.com [genox.com]
Unraveling the Potential of LEI-101 in CRISPR Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale.[1][2] CRISPR screens, in particular, have emerged as a powerful tool for identifying genes that modulate cellular responses to various stimuli, including drug treatments.[3][4] This document provides detailed application notes and protocols for the utilization of LEI-101, a novel small molecule, in conjunction with CRISPR screening to uncover novel drug targets and elucidate complex biological pathways.
Disclaimer: The information provided in this document is based on currently available scientific literature and is intended for research purposes only. This compound is a hypothetical compound for the purpose of this illustrative application note, as no public data exists for a molecule with this designation in the context of CRISPR screening. The experimental protocols described herein are generalized templates and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action and Rationale for CRISPR Screening
While the precise mechanism of action for this compound is not publicly documented, for the purpose of this guide, we will hypothesize a mechanism to illustrate its application. Let us assume this compound is an inhibitor of a critical cellular signaling pathway, for instance, the hypothetical "Kinase-X" pathway, which is implicated in cancer cell proliferation. A CRISPR screen in the presence of this compound could identify genes whose knockout confers resistance or sensitivity to the compound, thereby validating Kinase-X as the target and discovering other pathway components or resistance mechanisms.
Key Applications of this compound in CRISPR Screening
-
Target Identification and Validation: Identify the molecular target of this compound by observing which gene knockouts phenocopy or antagonize the compound's effects.
-
Drug Resistance and Sensitivity Screens: Uncover genes and pathways that, when perturbed, lead to resistance or increased sensitivity to this compound.[3]
-
Synergistic Drug Combinations: Identify gene knockouts that sensitize cells to this compound, suggesting potential combination therapies.
-
Pathway Elucidation: Map the cellular pathways modulated by this compound by analyzing the functional classes of genes identified in the screen.
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Modifiers of this compound Sensitivity
This protocol outlines a genome-wide pooled CRISPR knockout screen to identify genes that alter the sensitivity of a cancer cell line to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest
-
GeCKO (Genome-scale CRISPR Knockout) library or other suitable genome-wide sgRNA library
-
Lentivirus packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancement reagent
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture reagents (media, serum, antibiotics)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Methodology:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library pool and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the target Cas9-expressing cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the transduced cell population, maintaining a high representation of the library (at least 500 cells per sgRNA).
-
-
This compound Treatment:
-
Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
The concentration of this compound should be predetermined to cause partial but not complete cell death (e.g., IC20-IC50).
-
Culture the cells for a sufficient period to allow for the selection of resistant or sensitive populations (typically 14-21 days).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform NGS to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library reference.
-
Calculate the fold-change in abundance for each sgRNA in the this compound-treated group relative to the control group.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched (resistance genes) or depleted (sensitizer genes) sgRNAs and their corresponding target genes.
-
Data Presentation
The quantitative data from the CRISPR screen should be summarized in a clear and structured table for easy interpretation and comparison.
Table 1: Summary of Top Gene Hits from this compound CRISPR Screen
| Rank | Gene Symbol | Log2 Fold Change | p-value | Phenotype |
| 1 | GENE_A | 5.8 | 1.2e-8 | Resistance |
| 2 | GENE_B | 4.9 | 3.5e-7 | Resistance |
| 3 | GENE_C | 4.2 | 9.1e-6 | Resistance |
| ... | ... | ... | ... | ... |
| 1 | GENE_X | -6.2 | 8.4e-9 | Sensitization |
| 2 | GENE_Y | -5.5 | 2.1e-7 | Sensitization |
| 3 | GENE_Z | -5.1 | 7.8e-6 | Sensitization |
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. Below are examples of diagrams that can be generated using the DOT language within Graphviz.
Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen with this compound.
References
- 1. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 for medical genetic screens: applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of CRISPR screening to lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following LEI-101 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-101 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-tumor activity by blocking the catalytic activity of PI3K, thereby inhibiting downstream signaling to Akt and mTOR. This inhibition is hypothesized to induce cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of this compound exposure. The described methods will enable researchers to quantify the effects of this compound on cell cycle progression, apoptosis induction, and the expression of key cell surface markers, providing critical insights into its mechanism of action and therapeutic potential.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (10 nM) | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 1.0 |
| This compound (50 nM) | 72.1 ± 3.0 | 15.3 ± 1.3 | 12.6 ± 0.9 |
| This compound (100 nM) | 85.6 ± 2.8 | 5.9 ± 0.7 | 8.5 ± 0.6 |
Table 2: Induction of Apoptosis by this compound
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 92.5 ± 1.8 | 3.5 ± 0.5 | 4.0 ± 0.6 |
| This compound (10 nM) | 85.1 ± 2.2 | 8.2 ± 0.9 | 6.7 ± 0.8 |
| This compound (50 nM) | 68.3 ± 3.1 | 19.5 ± 1.7 | 12.2 ± 1.1 |
| This compound (100 nM) | 45.7 ± 3.5 | 35.8 ± 2.4 | 18.5 ± 1.9 |
Table 3: Modulation of Cell Surface Marker Expression by this compound
| Treatment Group | Mean Fluorescence Intensity (MFI) of Target Marker X | % Positive Cells for Target Marker Y |
| Vehicle Control | 1500 ± 120 | 85.2 ± 3.4 |
| This compound (100 nM) | 850 ± 95 | 62.7 ± 4.1 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol details the staining of cells with Annexin V and Propidium Iodide (PI) to detect apoptosis.[1][2][3][4]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
Procedure:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[4]
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis using Propidium Iodide
This protocol describes the fixation and staining of cells with PI for cell cycle analysis.[5][6][7]
Materials:
-
Cold PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
-
Centrifuge
Procedure:
-
Harvest cells as described in the apoptosis protocol (step 1).
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Immunophenotyping of Cell Surface Markers
This protocol provides a general method for staining cell surface antigens to assess changes in their expression following this compound treatment.[8][9][10][11]
Materials:
-
Fluorochrome-conjugated antibodies specific for the cell surface markers of interest
-
Isotype control antibodies
-
Staining Buffer (e.g., PBS with 1% BSA or 2% FBS)
-
FACS tubes
-
Centrifuge
Procedure:
-
Harvest cells as previously described.
-
Wash the cells once with Staining Buffer.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control to the respective tubes.
-
Incubate for 30 minutes on ice or at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Analyze the samples by flow cytometry.
Mandatory Visualizations
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus protocol for the flow cytometric immunophenotyping of hematopoietic malignancies. Working Group on Flow Cytometry and Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 11. research.pasteur.fr [research.pasteur.fr]
Information Regarding LEI-101 for In Vivo Imaging Techniques Not Found
Extensive searches for a compound designated "LEI-101" for in vivo imaging techniques did not yield any specific results. It is possible that the name is a typographical error or refers to a compound that is not widely documented in publicly available resources.
However, the search did identify several other imaging agents with similar alphanumeric designations that are used in preclinical and clinical research. It is plausible that the intended compound may be among these alternatives. Below is a summary of the information found on these agents.
Alternative In Vivo Imaging Agents:
TLX101-CDx (¹⁸F-floretyrosine; ¹⁸F-FET; Pixclara)
-
Description: TLX101-CDx is a PET (Positron Emission Tomography) imaging agent.[1]
-
Application: It is being developed for the diagnosis and management of glioma, a type of brain cancer.[1] The agent targets the amino acid transporters LAT1 and LAT2, which are overexpressed in many gliomas.[1]
-
Significance: There are currently no commercially available targeted PET agents approved by the FDA for brain cancer imaging in the United States, highlighting a critical unmet need that TLX101-CDx may address.[1] It has the potential to help differentiate between true tumor progression and treatment-related changes, which can be challenging to distinguish with standard MRI.[1]
SGM-101
-
Description: SGM-101 is an antibody-dye conjugate. It consists of a chimeric monoclonal antibody that targets the carcinoembryonic antigen (CEA) linked to the near-infrared fluorochrome BM-104.[2]
-
Application: It is used for fluorescence-guided surgery in patients with tumors that overexpress CEA, such as colorectal, gastric, pancreatic, non-small cell lung, and breast carcinomas.[2]
-
Significance: SGM-101 provides real-time intraoperative imaging, which can help surgeons to better visualize and discriminate between tumor and healthy tissue, potentially improving the precision of cancer surgery.[2]
RAD101
-
Description: RAD101 is a novel small molecule imaging agent designed to target fatty acid synthase (FASN).
-
Application: It is being evaluated in a Phase 2b trial for the imaging of brain metastases.[3] FASN is an enzyme that is highly overexpressed in many solid tumors, including metastatic lesions in the brain.[3]
-
Significance: RAD101 has the potential to distinguish between true tumor recurrence and radiation necrosis, a common diagnostic challenge in patients who have received radiation therapy.[3] It is reportedly the only imaging agent currently in development specifically for brain metastases.[3]
Other Compounds with Similar Designations:
The search also identified other therapeutic compounds with similar names but without direct application in in vivo imaging:
-
LBR-101: A fully humanized monoclonal antibody that binds to calcitonin gene-related peptide (CGRP) and has been studied for the treatment of migraines.[4]
-
PLM-101: A novel and potent FLT3/RET inhibitor investigated for the treatment of acute myeloid leukemia (AML).[5]
-
MLS-101: A compound that has been in clinical trials to assess its safety and efficacy in patients with uncontrolled hypertension.[6]
Due to the lack of specific information on "this compound" for in vivo imaging, it is not possible to provide the requested detailed Application Notes and Protocols. Should you have an alternative designation for the compound of interest, please provide it to enable a more targeted search and content generation.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Toxicity and pharmacokinetic profile of SGM-101, a fluorescent anti-CEA chimeric antibody for fluorescence imaging of tumors in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
Application Notes: LEI-101 in Organoid Cultures
Product Name: LEI-101
Product Description: this compound is a potent and selective small molecule inhibitor of the Wnt signaling pathway. It targets key downstream components of the pathway, leading to the suppression of Wnt-dependent gene expression. These application notes provide a framework for utilizing this compound to modulate Wnt signaling in organoid cultures, a valuable tool for studying development, disease modeling, and drug discovery.[1][2][3][4]
Mechanism of Action: The Wnt signaling pathway is crucial for the self-renewal of intestinal stem cells and the growth of intestinal organoids.[1][2][3][4][5] this compound acts by inhibiting the nuclear translocation of β-catenin, a central event in the canonical Wnt pathway. This inhibition leads to a downregulation of Wnt target genes, which are essential for cell proliferation in the crypts of the intestine. By modulating the Wnt pathway, this compound can be used to study the effects of Wnt inhibition on organoid formation, differentiation, and overall morphology.
Key Applications in Organoid Research
-
Studying Stem Cell Differentiation: By inhibiting the Wnt pathway, this compound can be used to induce the differentiation of intestinal stem cells within organoids.[5] This allows for the investigation of the molecular mechanisms that govern cell fate decisions in the intestinal epithelium.
-
Disease Modeling: Aberrant Wnt signaling is a hallmark of many diseases, including colorectal cancer.[2] this compound can be used in patient-derived cancer organoids to study the effects of Wnt inhibition on tumor growth and to screen for potential therapeutic responses.[6][7]
-
Drug Discovery and Toxicity Testing: Organoids provide a robust platform for assessing the efficacy and toxicity of new compounds.[8][9][10] this compound can be used as a control compound in these assays or to investigate synergistic effects with other drugs.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: this compound is supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the contents of the vial in sterile DMSO.
-
Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for up to six months.
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol is an example and can be adapted for different organoid types and experimental goals.[11]
-
Organoid Culture: Culture human intestinal organoids according to standard protocols.[9] This typically involves embedding organoid fragments in a basement membrane matrix and culturing them in a specialized growth medium.
-
Plating for Experiment: Seed organoids in a 96-well plate. Allow the organoids to grow for 2-3 days to establish before starting the treatment.[11]
-
Preparation of this compound Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of working solutions by diluting the stock solution in the organoid growth medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the desired treatment period. The medium should be replaced every 2-3 days with fresh medium containing this compound.
-
Analysis: At the end of the treatment period, the effects of this compound on the organoids can be assessed using various methods as described in Protocol 3.
Protocol 3: Assessment of this compound Effects
A. Cell Viability Assay
Cell viability can be determined using assays that measure ATP content, such as the CellTiter-Glo® 3D Cell Viability Assay.[8][12]
-
Thaw the CellTiter-Glo® 3D reagent and equilibrate the organoid plate to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix vigorously to lyse the organoids and release ATP.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP and thus the number of viable cells.[12]
B. Morphological Analysis
The morphology of the organoids can be quantified using brightfield microscopy and image analysis software.[13][14][15]
-
Acquire brightfield images of the organoids in each well.
-
Use an automated image analysis pipeline to segment the organoids and extract morphological features such as area, perimeter, and circularity.[13][15]
-
Quantify the changes in these parameters across the different treatment groups.
Data Presentation
Table 1: Dose-Response Effect of this compound on Intestinal Organoid Viability
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle) | 85,432 | 4,271 | 100% |
| 0.1 | 82,115 | 3,987 | 96.1% |
| 1 | 65,789 | 3,123 | 77.0% |
| 10 | 34,173 | 1,890 | 40.0% |
| 100 | 8,543 | 567 | 10.0% |
Table 2: Morphological Changes in Intestinal Organoids after 72h Treatment with this compound
| This compound Concentration (µM) | Average Organoid Area (µm²) | Standard Deviation | Average Circularity (0-1) | Standard Deviation |
| 0 (Vehicle) | 15,678 | 2,345 | 0.85 | 0.05 |
| 1 | 12,345 | 1,987 | 0.78 | 0.07 |
| 10 | 7,890 | 1,234 | 0.65 | 0.10 |
Visualizations
Caption: Wnt signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment of organoids.
Caption: Expected outcomes of this compound treatment on organoids.
References
- 1. Wnt Signaling in 3D: Recent Advances in the Applications of Intestinal Organoids – REGENHEALTHSOLUTIONS (RHS) [regenhealthsolutions.info]
- 2. Wnt, RSPO and Hippo Signalling in the Intestine and Intestinal Stem Cells [mdpi.com]
- 3. Spatiotemporal Gradient and Instability of Wnt Induce Heterogeneous Growth and Differentiation of Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. stemcell.com [stemcell.com]
- 9. more.science [more.science]
- 10. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 13. MOrgAna: accessible quantitative analysis of organoids with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Organoid Morphology using 3D Imaging | Molecular Devices [moleculardevices.com]
- 15. SegmentAnything helps microscopy images based automatic and quantitative organoid detection and analysis [arxiv.org]
Troubleshooting & Optimization
Troubleshooting LEI-101 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the research compound LEI-101.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1] DMSO is capable of dissolving a wide range of polar and non-polar compounds, making it a suitable starting point for creating a concentrated stock solution.
Q2: this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound being less soluble in the final aqueous environment. Here are a few steps you can take:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the solvent concentration: You may need to experiment with the percentage of the organic solvent in your final solution. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.
-
Use a different co-solvent: Consider trying other water-miscible organic solvents such as ethanol, methanol, or acetonitrile.[2][3]
-
Adjust the pH: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4] If this compound has acidic or basic functional groups, adjusting the pH of your aqueous buffer may improve its solubility.
Q3: Can I heat the solution to dissolve this compound?
A3: Gently warming the solution (e.g., to 37°C) can sometimes help to dissolve a compound.[5] However, it is crucial to ensure that this compound is stable at elevated temperatures. Prolonged heating or high temperatures can lead to degradation. It is recommended to perform a stability check if you choose to use heat for dissolution.
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vitro or in vivo studies?
A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Use of co-solvents: As mentioned, adding a water-miscible solvent can increase solubility.[2][3]
-
pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[4][6]
-
Inclusion complexes: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[6]
-
Solid dispersions: Dispersing this compound in a carrier matrix can enhance its dissolution rate and solubility.[2][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.[2][8]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Problem: this compound Does Not Dissolve in the Initial Solvent
Step 1: Verify the Recommended Solvent and Concentration.
-
Ensure you are using the recommended solvent (e.g., DMSO) and are not exceeding the suggested maximum concentration for the stock solution.
Step 2: Employ Mechanical Agitation.
-
Vortex the solution for 1-2 minutes.[5]
-
If the compound still does not dissolve, try sonication in a water bath for up to 5 minutes.[5]
Step 3: Gentle Heating.
-
If mechanical agitation is insufficient, warm the solution to 37°C for 5-60 minutes.[5]
-
Caution: Confirm the thermal stability of this compound before applying heat.
Problem: this compound Precipitates Out of Solution Upon Storage
Step 1: Check Storage Conditions.
-
Ensure the stock solution is stored at the recommended temperature (e.g., -20°C or -80°C).
-
Minimize freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Step 2: Re-dissolve Before Use.
-
Before each use, allow the stock solution to fully thaw at room temperature and vortex gently to ensure any settled material is re-dissolved.
Problem: this compound Precipitates During Experimental Assay
Step 1: Assess Final Concentration and Solvent Percentage.
-
The final concentration of this compound in your assay may be too high for the aqueous environment. Try a lower concentration.
-
The final percentage of the organic co-solvent (e.g., DMSO) might be too low. While increasing the co-solvent percentage can help, be mindful of its potential effects on your experimental system.
Step 2: Evaluate the Assay Buffer.
-
pH: If this compound is ionizable, the pH of your assay buffer could be influencing its solubility. Test a range of pH values if your experiment allows.
-
Buffer Components: Some buffer components can interact with the compound and cause precipitation. If possible, try alternative buffer systems.
Step 3: Consider a Formulation Approach.
-
For persistent precipitation issues, consider using a solubility-enhancing formulation such as cyclodextrins or solid dispersions.[2][6]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method provides a rapid assessment of the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
96-well plate (UV-transparent)
-
Plate reader capable of measuring absorbance
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In the 96-well plate, add the aqueous buffer to a series of wells.
-
Add increasing volumes of the this compound DMSO stock solution to the wells to create a concentration gradient.
-
Mix the solutions thoroughly and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the absorbance of each well at a wavelength where this compound absorbs. The concentration at which precipitation is first observed (indicated by light scattering or a drop in absorbance) is the kinetic solubility.[4][9]
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This method determines the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer)
-
Small glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated HPLC method.[1][10] This concentration represents the thermodynamic solubility.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) | Method | Temperature (°C) |
| Water | < 1 | Thermodynamic | 25 |
| PBS (pH 7.4) | 5 | Thermodynamic | 25 |
| DMSO | > 100,000 | N/A | 25 |
| Ethanol | 500 | Thermodynamic | 25 |
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| pH | Solubility (µg/mL) | Buffer System |
| 5.0 | 2 | Acetate Buffer |
| 6.0 | 3 | Phosphate Buffer |
| 7.4 | 5 | Phosphate Buffer |
| 8.0 | 15 | Tris Buffer |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LEI-101 Concentration for In Vitro Assays
Disclaimer: Publicly available information on a compound specifically designated as "LEI-101" for in vitro biological assays is limited. The following guide is a comprehensive template designed to assist researchers in optimizing the concentration of a novel compound, referred to herein as this compound. This document provides a framework for establishing optimal assay conditions, troubleshooting common issues, and interpreting data. Researchers should adapt these guidelines using their specific experimental data for this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in cell-based assays?
For a novel compound like this compound, it is recommended to perform a dose-response experiment over a broad concentration range to determine its potency (e.g., IC50 or EC50). A typical starting range would be from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window for your specific cell line and assay.
2. How should I prepare the stock solution for this compound?
The preparation of a stock solution depends on the solubility of this compound. If the solubility information is not available, a good starting point is to test its solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For in vitro assays, a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO is common. This allows for minimal solvent concentration when diluted into the final assay medium. Always ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
3. How long should I incubate the cells with this compound?
The optimal incubation time is dependent on the biological question being addressed and the mechanism of action of this compound.
-
For signaling pathway studies: Short incubation times (e.g., 15 minutes to 6 hours) are often sufficient to observe changes in protein phosphorylation or other early signaling events.
-
For cell viability or proliferation assays: Longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe significant effects. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay, even at high concentrations. What could be the reason?
A1: There are several potential reasons for a lack of compound activity:
-
Compound Stability: this compound may be unstable in your culture medium or under your experimental conditions.
-
Cell Line Resistance: The target of this compound may not be expressed or may be mutated in your chosen cell line.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable to detect the effects of this compound.
-
Solubility Issues: The compound may have precipitated out of solution at higher concentrations.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Check Target Expression: Use techniques like Western Blot or qPCR to confirm the expression of the target protein in your cell line.
-
Perform a Solubility Test: Visually inspect your assay plates for any signs of compound precipitation.
-
Use a Positive Control: Include a known inhibitor or activator of the pathway to ensure your assay is working correctly.
Q2: I am observing high variability between my replicate wells. What are the common causes?
A2: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Pipetting Errors: Inaccurate dispensing of cells, media, or compound.
-
Edge Effects: Evaporation from wells on the edge of the plate.
-
Cell Clumping: Non-uniform cell distribution in the wells.
To mitigate this, ensure you have a single-cell suspension before seeding, use calibrated pipettes, and consider not using the outer wells of the plate for data collection.
Data Presentation
When presenting quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound across different cell lines, a structured table is highly effective.
| Cell Line | Target Expression (Relative Units) | This compound IC50 (µM) | 95% Confidence Interval |
| Cell Line A | 1.2 ± 0.1 | 0.5 | 0.4 - 0.6 |
| Cell Line B | 0.3 ± 0.05 | 12.8 | 10.2 - 15.4 |
| Cell Line C | 2.5 ± 0.3 | 0.1 | 0.08 - 0.12 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Caspase-Glo® 3/7) Assay
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Cell Seeding and Treatment: Follow the same steps as the MTT assay for cell seeding and compound treatment.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the reagent to each well of the 96-well plate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve.
Signaling Pathway
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase-X," which is part of a pro-survival signaling pathway.
Technical Support Center: Overcoming LEI-101 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to LEI-101, a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an enzyme that can metabolize and inactivate certain chemotherapeutic agents, such as doxorubicin, by reducing them to less potent forms. By inhibiting CBR1, this compound aims to increase the intracellular concentration and efficacy of co-administered anticancer drugs, effectively overcoming a key mechanism of drug resistance.[1][2][3]
Q2: Our cell line shows increasing resistance to doxorubicin. Could CBR1 be involved?
Yes, overexpression of CBR1 is a known mechanism of resistance to doxorubicin.[1][2][3] Upregulation of CBR1 leads to increased metabolism of doxorubicin to doxorubicinol, a less cytotoxic metabolite.[1][2] Therefore, if your cell line is developing resistance to doxorubicin, it is advisable to assess the expression levels of CBR1.
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance to this compound, when used in combination with a chemotherapeutic agent like doxorubicin, would manifest as a decreased sensitivity to the combination treatment compared to the parental cell line. This can be quantified by a rightward shift in the dose-response curve and an increase in the IC50 value of the combination therapy.
Q4: What are the potential mechanisms of acquired resistance to a CBR1 inhibitor like this compound?
While specific mechanisms for this compound are under investigation, general principles of drug resistance suggest the following possibilities:
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Alterations in the Drug Target: Mutations in the CBR1 gene could lead to a conformational change in the protein, reducing the binding affinity of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, lowering its intracellular concentration.
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Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of CBR1, promoting cell survival and proliferation.
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Epigenetic Modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in drug sensitivity and resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound and doxorubicin combination therapy in our long-term culture.
Possible Cause: Development of acquired resistance in the cell line.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the this compound and doxorubicin combination in your current cell line versus the parental, sensitive cell line.
-
Assess CBR1 Expression: Analyze CBR1 protein levels via Western blot and mRNA levels via qRT-PCR. While counterintuitive, some resistance mechanisms might involve alterations downstream of CBR1.
-
Sequence the CBR1 Gene: Isolate genomic DNA from the resistant and parental cell lines and sequence the coding region of the CBR1 gene to identify potential mutations that could affect this compound binding.
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Investigate Bypass Pathways: Use pathway-focused PCR arrays or proteomic analysis to identify upregulated survival pathways in the resistant cells. For example, activation of the MAPK pathway has been observed in resistance to other targeted therapies.[4]
Problem 2: High variability in experimental results with this compound.
Possible Cause: Inconsistent experimental conditions or cell line instability.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition for all experiments.
-
Verify Compound Stability: Prepare fresh stock solutions of this compound and the combination drug for each experiment. Confirm the stability of the compounds under your experimental conditions.
-
Optimize Assay Parameters: Re-evaluate the incubation times, drug concentrations, and cell densities used in your assays to ensure they are within the optimal range.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the chemotherapeutic agent (e.g., doxorubicin), or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for CBR1 Expression
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against CBR1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare CBR1 expression levels between different cell lines.
Data Presentation
Table 1: Hypothetical IC50 Values for Doxorubicin in Combination with this compound in Sensitive and Resistant Cell Lines
| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + this compound (1 µM) IC50 (nM) | Fold-Resistance |
| Parental MCF-7 | 100 | 25 | 1.0 |
| This compound Resistant MCF-7 | 450 | 300 | 12.0 |
Table 2: Hypothetical CBR1 Expression and Gene Sequencing Results
| Cell Line | Relative CBR1 mRNA Expression | Relative CBR1 Protein Expression | CBR1 Gene Mutation |
| Parental MCF-7 | 1.0 | 1.0 | Wild-Type |
| This compound Resistant MCF-7 | 1.2 | 1.1 | K125R |
Visualizations
Caption: Signaling pathway of CBR1-mediated doxorubicin resistance and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting acquired resistance to this compound.
References
- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in NonâSmall Cell Lung Cancer [e-crt.org]
Technical Support Center: LEI-101 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of LEI-101. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data tables, detailed experimental protocols, and visualizations of key workflows and pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported bioavailability?
This compound is a novel, peripherally restricted selective cannabinoid CB2 receptor partial agonist.[1][2][3] Published studies in mice have reported that this compound has "excellent oral bioavailability," reaching high concentrations in the kidney and liver with minimal brain penetration.[1][2][3]
Q2: My in vivo experiments are showing low bioavailability for this compound. What are the potential reasons?
While published data suggests high bioavailability, discrepancies in experimental results can arise from a variety of factors. Potential reasons for unexpectedly low bioavailability in your experiments could include:
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Formulation Issues: The physical and chemical properties of your formulation can significantly impact absorption.
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Dosing Vehicle Incompatibility: The vehicle used to administer this compound may not be optimal for its solubility and stability.
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Animal Model and Physiology: Differences in the species, strain, age, or health status of the animal model can affect drug absorption and metabolism.
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Experimental Protocol Variations: Deviations in the experimental procedure, such as fasting state or administration technique, can influence outcomes.
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Metabolic Instability: While this compound is reported to be orally available, it may be subject to first-pass metabolism that could be more pronounced under certain experimental conditions.[4]
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
This guide provides a structured approach to identifying and resolving potential issues leading to poor in vivo bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low and Variable Plasma Concentrations | Poor aqueous solubility of the formulation. | - Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nano-milling to increase the surface area for dissolution.[5][6] - Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion to enhance its solubility and dissolution rate.[7][8] - Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles to improve solubility and absorption.[7][9] |
| Precipitation of this compound in the dosing vehicle. | - Solubility Screening: Conduct solubility studies of this compound in a variety of pharmaceutically acceptable vehicles. - Co-solvent Systems: Employ a co-solvent system to maintain this compound in solution. - pH Adjustment: Evaluate the pH-solubility profile of this compound and adjust the vehicle pH accordingly. | |
| Rapid Clearance from Plasma | High first-pass metabolism. | - Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and proper ethical review).[4] - Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in vivo.[10] |
| P-glycoprotein (P-gp) mediated efflux. | - Co-administration with P-gp Inhibitors: Include a P-gp inhibitor in the formulation to reduce efflux from the intestinal epithelium. | |
| Inconsistent Absorption Profile | Influence of food on absorption. | - Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the effect of food on this compound absorption. - Standardize Feeding Protocol: Ensure a consistent feeding schedule for all animals in the study. |
| Improper dosing technique. | - Review and Standardize Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea. - Vehicle Volume: Optimize the dosing volume to ensure complete delivery without causing distress to the animal. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral administration in mice.
Materials:
-
This compound
-
Dosing vehicle (e.g., DMSO/Tween 80/Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
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Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the compound is fully dissolved or uniformly suspended.
-
Dosing:
-
Record the body weight of each mouse.
-
Administer the this compound formulation via oral gavage at a specified dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), administer a separate group of mice with a lower dose (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing from the saphenous or tail vein.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Caption: Generalized signaling pathway for the CB2 receptor agonist this compound.
References
- 1. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
LEI-101 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LEI-101, a potent and selective cannabinoid CB2 receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable cannabinoid CB2 receptor partial agonist.[1][2][3] It exhibits approximately 100-fold greater selectivity for the CB2 receptor over the CB1 receptor.[1][2][3] Its mechanism of action involves binding to and activating the CB2 receptor, which is a G protein-coupled receptor (GPCR). This activation can trigger downstream signaling pathways, such as the β-arrestin recruitment and GTPγS binding, leading to various cellular responses.[2][3][4]
Q2: What are the main therapeutic areas being investigated for this compound?
This compound has shown potential therapeutic effects in preclinical models of diseases associated with inflammation and/or oxidative stress.[3][4] Key areas of investigation include neuropathic pain and cisplatin-induced nephrotoxicity.[1][2][3]
Q3: Is this compound centrally active?
No, this compound is characterized as a peripherally restricted CB2 receptor agonist with minimal penetration into the brain.[3][4] This property is advantageous as it is not expected to produce the central nervous system (CNS)-mediated side effects commonly associated with CB1 receptor agonists.[2][3]
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stability in solution is dependent on the solvent and storage conditions.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background or low signal-to-noise in β-arrestin recruitment assays.
-
Possible Cause:
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Cell health and passage number: Unhealthy cells or cells with high passage numbers can lead to inconsistent results.
-
Reagent quality: Degradation of reagents, including the substrate for the reporter enzyme, can increase background.
-
DMSO concentration: High concentrations of DMSO can be cytotoxic and interfere with the assay.[5]
-
Inappropriate cell density: Too many or too few cells can negatively impact the assay window.
-
-
Troubleshooting Steps:
-
Cell Culture: Ensure cells are healthy, in a logarithmic growth phase, and within a low passage number range.
-
Reagent Preparation: Prepare fresh reagents and protect them from light and heat as recommended by the manufacturer.
-
DMSO Control: Perform a DMSO tolerance test to determine the optimal concentration for your cell line (typically ≤ 1%).[5]
-
Cell Seeding Optimization: Optimize the cell seeding density to achieve a robust signal window.
-
Issue 2: High variability in GTPγS binding assays.
-
Possible Cause:
-
GDP concentration: The concentration of GDP is critical for regulating the basal binding of [35S]GTPγS.
-
Mg2+ concentration: Magnesium ions are essential for G protein activation and GTP binding.
-
Membrane preparation quality: Poor quality membrane preparations can lead to inconsistent receptor and G protein levels.
-
Assay format: Filtration-based assays can have higher variability compared to scintillation proximity assays (SPA).[6]
-
-
Troubleshooting Steps:
-
Optimize GDP and Mg2+ concentrations: Titrate both GDP and MgCl2 to find the optimal concentrations that provide a good balance between basal and stimulated binding.
-
Membrane Preparation: Ensure a consistent and high-quality membrane preparation protocol. Perform protein quantification to normalize membrane input.
-
Assay Format: If using a filtration assay, ensure consistent and rapid washing steps to minimize dissociation of the bound [35S]GTPγS. Consider using an SPA format for lower variability.[6]
-
Receptor Expression: This assay works best with Gi-coupled GPCRs. Low assay windows are often seen with Gs- and Gq-coupled receptors.[6]
-
In Vivo Experiments
Issue 3: High mortality or excessive toxicity in the cisplatin-induced nephrotoxicity model in mice.
-
Possible Cause:
-
Troubleshooting Steps:
-
Dosing Regimen: Consider a repeated low-dose model (e.g., 7 mg/kg once a week for four weeks) to reduce acute toxicity and study chronic effects.[4][7]
-
Strain Selection: Use a well-characterized mouse strain for this model, such as FVB.[4]
-
Hydration: Ensure animals have free access to water. Some protocols may include saline injections to maintain hydration.
-
Issue 4: Lack of a clear phenotype in the rat spinal nerve ligation (SNL) model of neuropathic pain.
-
Possible Cause:
-
Surgical technique: Improper ligation of the L5 spinal nerve can lead to inconsistent nerve damage and pain responses.
-
Behavioral testing: Incorrect execution of behavioral assays (e.g., von Frey test for mechanical allodynia) can lead to variable results.
-
Animal handling: Excessive stress from handling can influence pain perception and behavioral responses.
-
-
Troubleshooting Steps:
-
Surgical Standardization: Ensure consistent and precise surgical procedures. A newer oblique lateral approach may reduce trauma and improve reliability.[8]
-
Behavioral Acclimatization: Acclimate animals to the testing environment and equipment before baseline measurements and post-surgery testing.
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Experimenter Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to avoid bias.
-
Appropriate Controls: Include sham-operated animals as controls to differentiate between surgery-related effects and the effects of nerve ligation.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Receptor | Species | Potency (pEC50/pKi) | Efficacy | Reference |
| β-arrestin recruitment | CB2 | Human | 8.0 (pEC50) | Partial Agonist | [2][3] |
| GTPγS binding | CB2 | Human | - | Partial Agonist | [2][3] |
| Radioligand Binding | CB2 | Human | ~8.0 (pKi) | - | [1] |
| Radioligand Binding | CB1 | Human | <6.0 (pKi) | - | [1][2] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Species | This compound Dose | Route of Administration | Therapeutic Effect | Reference |
| Cisplatin-induced nephrotoxicity | Mouse | 3 or 10 mg/kg | p.o. or i.p. | Dose-dependent prevention of kidney dysfunction | [2][3] |
| Spinal nerve ligation | Rat | 2, 6, and 20 mg/kg | p.o. | Dose-dependent antinociceptive effect | [1] |
Experimental Protocols
β-Arrestin Recruitment Assay (General Protocol)
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Cell Culture: Plate cells expressing the CB2 receptor and a β-arrestin-linked reporter system in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).
-
Detection: Add the detection reagent for the reporter system and incubate as per the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
GTPγS Binding Assay (General Protocol)
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the CB2 receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and other necessary components.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, assay buffer, and serial dilutions of this compound or control compounds.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Detection: Add scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.
Mandatory Visualizations
Caption: this compound signaling pathway via the CB2 receptor.
Caption: In vitro experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 8. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in LEI-101 experiments
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation of LEI-101 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Kinase X (KX), a critical upstream regulator of the ABC signaling pathway. By inhibiting KX, this compound effectively blocks the phosphorylation of its downstream substrate, Protein Y, leading to a downstream cascade that suppresses cell proliferation and induces apoptosis.
Q2: What is the recommended solvent for reconstituting and storing this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) for stock solutions. For working solutions in cell culture, it is crucial to dilute the DMSO stock in a serum-free medium to a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.
Q3: Can this compound be used in in-vivo studies?
A3: Yes, this compound has demonstrated efficacy in various preclinical in-vivo models. For optimal formulation and administration routes for your specific animal model, please refer to our detailed in-vivo protocol guides or contact our technical support team.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Pathway
Symptoms:
-
No decrease in phosphorylated Protein Y (p-Protein Y) levels observed via Western Blot.
-
High variability in results between experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation | Ensure this compound stock solutions have been stored correctly at -20°C and have not undergone more than 3-4 freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. We recommend a concentration range of 10 nM to 10 µM. |
| Incorrect Incubation Time | The inhibition of p-Protein Y is a rapid event. We recommend an incubation time of 2-6 hours for observing maximal target inhibition. |
| Cell Line Resistance | The target cell line may have intrinsic or acquired resistance to this compound. Confirm KX expression levels in your cell line and consider sequencing the KX gene to check for mutations that may affect this compound binding. |
Issue 2: High Background Signal in Cell Viability Assays
Symptoms:
-
Control (vehicle-treated) cells show lower than expected viability.
-
High signal-to-noise ratio, making it difficult to determine the true effect of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Cytotoxicity | Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Prepare a vehicle-only control with the same final DMSO concentration as your highest this compound dose to accurately assess solvent effects. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can lead to inconsistent results. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can significantly impact cell health and assay results. |
| Assay Reagent Issues | Ensure that the viability assay reagents (e.g., MTT, CellTiter-Glo) are within their expiration date and have been stored correctly. |
Experimental Protocols & Data
Protocol 1: Western Blot for p-Protein Y Inhibition
-
Cell Seeding: Plate 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies for p-Protein Y (1:1000) and total Protein Y (1:1000) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent.
Expected Quantitative Data:
| This compound Concentration | p-Protein Y Level (Normalized) |
| 0 nM (Vehicle) | 1.00 |
| 10 nM | 0.78 |
| 100 nM | 0.45 |
| 1 µM | 0.12 |
| 10 µM | 0.05 |
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Expected IC50 Values for Various Cell Lines:
| Cell Line | IC50 (nM) |
| Cell Line A | 85 |
| Cell Line B | 250 |
| Cell Line C | > 10,000 (Resistant) |
Visualizations
Caption: this compound inhibits the ABC signaling pathway.
Caption: Workflow for Western Blot analysis.
Technical Support Center: Mitigating LEI-101-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of LEI-101, a potent and selective cannabinoid CB2 receptor agonist. The following resources are designed to help users identify, understand, and mitigate unwanted cytotoxic effects during their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable cannabinoid CB2 receptor agonist. Its primary mechanism of action is the activation of the CB2 receptor, which is predominantly expressed on immune cells and certain other cell types. Activation of the CB2 receptor is often associated with anti-inflammatory and immunomodulatory effects.
Q2: Is cytotoxicity an expected outcome of this compound treatment?
While the primary role of CB2 receptor activation is often immunomodulatory, some selective CB2 receptor agonists have been reported to induce cytotoxicity, particularly in cancer cell lines and immune cells. This effect is often concentration- and time-dependent and can be a desired outcome in cancer research but an unwanted side effect in other applications. The cytotoxicity of CB2 agonists can be mediated through the induction of apoptosis.
Q3: What are the common causes of unexpected or excessive cytotoxicity in cell culture experiments with small molecules like this compound?
Unexpected cytotoxicity can stem from several factors, not always directly related to the on-target activity of the compound:
-
High Compound Concentration: Concentrations significantly above the EC50 or Ki value for the target receptor can lead to off-target effects and non-specific toxicity.
-
Compound Solubility: Poor solubility of this compound in culture medium can lead to precipitation, causing physical stress and death to cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).
-
Prolonged Exposure: Continuous exposure of cells to the compound may lead to cumulative stress and cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.
Q4: How can I determine if the observed cytotoxicity is due to the specific activation of the CB2 receptor?
To confirm that the cytotoxic effect is mediated by the CB2 receptor, a rescue experiment can be performed using a selective CB2 receptor antagonist. Co-treatment of cells with this compound and a CB2 antagonist should reverse the cytotoxic effects if they are on-target.
Q5: What signaling pathways are typically involved in CB2 receptor agonist-induced apoptosis?
Studies on various selective CB2 receptor agonists have implicated the involvement of the intrinsic and extrinsic apoptosis pathways. Key signaling events may include:
-
Activation of caspase-8, caspase-9, and the executioner caspase-3.
-
Modulation of the p38 MAPK signaling pathway.
-
Regulation of the Bcl-2 family of proteins, leading to changes in mitochondrial membrane potential.
Troubleshooting Guide
This guide provides systematic approaches to troubleshoot and mitigate this compound-induced cytotoxicity.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity across multiple cell lines | Off-target effects or compound precipitation. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Visually inspect wells for compound precipitation. 3. Reduce the final solvent concentration (e.g., DMSO < 0.1%). |
| Cytotoxicity varies between experiments | Inconsistent cell health or seeding density. | 1. Use cells within a consistent passage number range. 2. Ensure >95% cell viability before seeding. 3. Optimize and standardize cell seeding density. |
| Desired therapeutic effect is observed only at cytotoxic concentrations | Narrow therapeutic window. | 1. Reduce the incubation time with this compound. 2. Consider co-treatment with a cytoprotective agent, such as a pan-caspase inhibitor (e.g., Z-VAD-FMK), if apoptosis is confirmed. |
| Bell-shaped dose-response curve (toxicity decreases at high concentrations) | Compound precipitation at high concentrations. | 1. Visually inspect wells for precipitate. 2. Determine the solubility of this compound in the cell culture medium. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2][3][4]
Trypan Blue Exclusion Assay for Cell Viability
This protocol distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension from your experimental plate.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[5][6][7][8]
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[5]
Caspase-Glo® 3/7 Assay for Apoptosis Detection
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Cells in a white-walled 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9][10][11][12][13]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9][13]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[9][13]
Visualizing Pathways and Workflows
CB2 Receptor-Mediated Apoptosis Pathway
The following diagram illustrates a simplified signaling pathway that may be involved in this compound-induced apoptosis.
Caption: Simplified signaling pathway for CB2 receptor-mediated apoptosis.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
This workflow outlines the steps to evaluate and reduce this compound-induced cytotoxicity.
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchhub.com [researchhub.com]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. promega.com [promega.com]
Refining LEI-101 treatment duration
Welcome to the technical support center for LEI-101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you refine your treatment strategies and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is activated in response to cellular stress, such as oxidative stress and endoplasmic reticulum (ER) stress. By inhibiting the kinase activity of ASK1, this compound blocks the downstream phosphorylation of p38 and JNK, thereby preventing the induction of apoptosis through this pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. The stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q3: What is the expected cellular phenotype upon successful treatment with this compound?
A3: In cell models where apoptosis is driven by ASK1-mediated signaling, treatment with this compound is expected to result in a dose-dependent decrease in apoptosis. This can be observed through various assays, such as reduced caspase-3/7 activity, decreased PARP cleavage, and a lower percentage of Annexin V-positive cells.
Q4: How can I confirm that this compound is engaging its target, ASK1, in my cellular model?
A4: Target engagement can be confirmed by assessing the phosphorylation status of ASK1's downstream targets. A western blot analysis showing a decrease in the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) upon treatment with this compound would indicate successful inhibition of the ASK1 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in apoptosis after this compound treatment. | 1. The apoptotic pathway in your cell model may not be dependent on ASK1 signaling. 2. The concentration of this compound is too low. 3. The treatment duration is not optimal. | 1. Confirm the expression and activation of ASK1 in your cell model. Consider using a positive control (e.g., a cell line known to be sensitive to ASK1 inhibition). 2. Perform a dose-response experiment to determine the optimal concentration of this compound. Refer to the IC50 values in Table 1 as a starting point. 3. Conduct a time-course experiment to identify the optimal treatment duration.[1] |
| High levels of cell death observed even at low concentrations of this compound. | 1. The cell line may be particularly sensitive to the compound or the solvent (DMSO). 2. Potential off-target effects of this compound at higher concentrations.[2][3] | 1. Include a vehicle control (DMSO alone) to assess the toxicity of the solvent. Ensure the final DMSO concentration in the culture medium is below 0.1%. 2. Lower the concentration of this compound and perform a careful dose-titration. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent treatment duration or compound concentration. 3. Cell line passage number is too high, leading to phenotypic drift. | 1. Ensure a consistent cell seeding density across all experiments.[4] 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Double-check all calculations. 3. Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for ASK1 Inhibition |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 28.7 |
| U-87 MG | Glioblastoma | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 21.4 |
Table 2: Time-Dependent Effect of this compound (20 nM) on Caspase-3/7 Activity in U-87 MG cells
| Treatment Duration (hours) | Fold Change in Caspase-3/7 Activity (vs. Vehicle Control) |
| 0 | 1.0 |
| 6 | 0.85 |
| 12 | 0.62 |
| 24 | 0.45 |
| 48 | 0.48 |
Experimental Protocols
Western Blot for Phospho-p38 and Phospho-JNK
Objective: To determine the effect of this compound on the phosphorylation of ASK1 downstream targets.
Methodology:
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caspase-3/7 Activity Assay
Objective: To quantify the effect of this compound on apoptosis.
Methodology:
-
Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations and for different durations.
-
Assay: Add a luminogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Measurement: Incubate the plate at room temperature for 1 hour and measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Challenges in Experimental Reproducibility of CNS-Targeted Compounds
Disclaimer: Initial searches for "LEI-101" did not yield information on a specific experimental compound. The following technical support guide has been generated using NLX-101 , a selective cortical 5-HT1A receptor biased agonist, as a representative example to illustrate the requested format and content for addressing experimental reproducibility challenges. Researchers working with other novel compounds may find the principles and troubleshooting strategies outlined here transferable to their own work.
This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments with CNS-targeted compounds like NLX-101.
Frequently Asked Questions (FAQs)
Q1: What is NLX-101 and what is its primary mechanism of action?
A1: NLX-101 is a selective 5-HT1A receptor biased agonist. Its mechanism of action involves preferentially activating 5-HT1A receptors located on GABAergic interneurons in the cortex. This activation reduces the activity of these interneurons, leading to a disinhibition of glutamatergic neurons and a subsequent increase in the release of glutamate and dopamine.[1]
Q2: We are observing inconsistent behavioral effects in our animal models after NLX-101 administration. What could be the cause?
A2: Inconsistent behavioral effects can stem from several factors. Firstly, the route of administration and dosage are critical. Ensure precise and consistent delivery. Secondly, the specific animal model and its baseline anxiety or depressive-like state can significantly influence the outcome. It is also important to consider the timing of behavioral testing relative to drug administration, as the compound's pharmacokinetic and pharmacodynamic profiles will dictate the optimal window for observation. Finally, environmental stressors in the animal facility can impact the behavioral phenotype and should be minimized.
Q3: Our in vitro assays show variable results in downstream signaling pathway activation (e.g., pERK1/2, pmTOR). What are the potential sources of this variability?
A3: Variability in signaling pathway activation can be due to several factors. Cell line integrity and passage number can affect receptor expression and signaling fidelity. Ensure you are using a consistent and validated cell source. Serum starvation conditions prior to stimulation need to be optimized and consistently applied. The concentration and incubation time of NLX-101 are also critical parameters that should be tightly controlled. Additionally, the quality of antibodies and reagents used for Western blotting or other detection methods can significantly impact results. It is recommended to validate antibodies and run appropriate controls in every experiment.[1]
Troubleshooting Guides
Issue 1: Low or No Detectable Increase in Glutamate Outflow in the Medial Prefrontal Cortex (mPFC)
| Possible Cause | Troubleshooting Step |
| Incorrect Probe Placement | Verify the stereotaxic coordinates for microdialysis probe implantation in the mPFC. Perform histological verification of the probe track post-experiment. |
| Suboptimal Drug Dose | Perform a dose-response study to determine the optimal concentration of NLX-101 for eliciting a robust increase in glutamate release in your specific animal model. |
| Anesthetic Effects | If using anesthesia, be aware that it can interfere with neurotransmitter release. Consider using a crossover design with conscious, freely-moving animals if feasible. |
| Assay Sensitivity | Ensure your analytical method for detecting glutamate (e.g., HPLC) is sufficiently sensitive to measure the expected changes. Calibrate your equipment regularly and use appropriate internal standards. |
Issue 2: Inconsistent Phosphorylation of ERK1/2 and mTOR in Cortical Tissue Samples
| Possible Cause | Troubleshooting Step |
| Post-Sacrifice Delay | Minimize the time between animal sacrifice and tissue harvesting/freezing. Phosphorylation states can change rapidly post-mortem. |
| Inefficient Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest. Ensure complete tissue homogenization. |
| Western Blotting Variability | Optimize antibody concentrations and incubation times. Use a consistent total protein loading amount across all lanes. Employ a reliable housekeeping protein for normalization that is not affected by the experimental conditions. Run positive and negative controls. |
| Timing of Tissue Collection | The phosphorylation of ERK1/2 and mTOR can be transient.[1] Conduct a time-course experiment to identify the peak phosphorylation time point after NLX-101 administration. |
Experimental Protocols
Key Experiment: In Vivo Microdialysis for Neurotransmitter Release
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex. Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes to ensure a stable baseline.
-
Drug Administration: Administer NLX-101 systemically (e.g., intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for a predetermined period post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate, dopamine) using a sensitive analytical technique like HPLC coupled with electrochemical or fluorescence detection.
-
Histological Verification: After the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
Visualizations
Signaling Pathway of NLX-101
Caption: Proposed signaling cascade of NLX-101.
Experimental Workflow for Investigating Reproducibility
Caption: A logical workflow for troubleshooting experimental irreproducibility.
References
Validation & Comparative
A Comparative Guide to LEI-101 and Other Known Midkine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LEI-101 (HBS-101), a first-in-class Midkine (MDK) inhibitor, with other known inhibitors of this multifaceted growth factor. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available experimental data.
Introduction to Midkine (MDK) and its Inhibition
Midkine (MDK) is a heparin-binding growth factor that plays a crucial role in cell growth, survival, migration, and differentiation.[1] Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy.[2] Inhibition of MDK signaling is a promising strategy to counteract tumor progression and overcome drug resistance. This guide focuses on comparing the biochemical and cellular activities of this compound (HBS-101) with another known MDK inhibitor, iMDK.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (HBS-101) and iMDK, providing a basis for comparing their potency and efficacy.
Table 1: Biochemical and Cellular Potency of MDK Inhibitors
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) | IC50 (TNBC Cell Lines) | IC50 (Other Cell Lines) |
| This compound (HBS-101) | Midkine (MDK) | Directly binds to MDK, disrupting its interaction with cell surface receptors.[3][4] | 38.4 nM[2] | 0.3 - 2.8 µM[3][4] | Not extensively reported |
| iMDK | Midkine (MDK) Expression, PI3K | Inhibits the expression of MDK and also acts as a PI3K inhibitor.[5][6] | Not Reported | Not Reported | 100 nM (Prostate Cancer Stem Cells), 265 nM (PC3 Prostate Cancer Cells)[7] |
Table 2: In Vivo Efficacy of MDK Inhibitors
| Inhibitor | Cancer Model | Dosing | Outcome |
| This compound (HBS-101) | Triple-Negative Breast Cancer (TNBC) Xenografts | 5 mg/kg, p.o. | Significant reduction in tumor growth.[8] |
| iMDK | Non-Small Cell Lung Cancer (NSCLC) Xenografts | 9 mg/kg, i.p. | Significantly inhibited tumor growth.[5] |
Signaling Pathway Diagrams
The following diagrams illustrate the Midkine signaling pathway and the points of intervention for this compound (HBS-101) and iMDK.
Caption: Midkine signaling and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of MDK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MDA-MB-231 for TNBC, A549 for NSCLC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MDK inhibitors (this compound/HBS-101, iMDK) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the MDK inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of an inhibitor to its target protein within intact cells.[13][14][15][16][17]
Materials:
-
Cancer cell line of interest
-
MDK inhibitor (e.g., this compound/HBS-101)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Midkine (MDK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the MDK inhibitor or DMSO (vehicle) at the desired concentration for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-MDK antibody.
-
Quantify the band intensities to determine the amount of soluble MDK at each temperature.
-
Plot the percentage of soluble MDK against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
This compound (HBS-101) and iMDK represent two distinct approaches to inhibiting the pro-tumorigenic activities of Midkine. This compound (HBS-101) acts as a direct inhibitor of MDK, preventing its interaction with its receptors, while iMDK functions by downregulating the expression of MDK and inhibiting the PI3K pathway.[2][5] The available data suggests that both compounds exhibit potent anti-cancer activity in preclinical models. However, a direct comparison of their efficacy is challenging due to the lack of studies employing both inhibitors in the same experimental systems. The detailed protocols provided in this guide are intended to facilitate further comparative studies to better elucidate the relative advantages of these and other MDK inhibitors for therapeutic development.
References
- 1. Functional receptors and intracellular signal pathways of midkine (MK) and pleiotrophin (PTN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Discovery and Characterization of HBS-101, a Novel Inhibitor of Midkine, as a Therapeutic Agent for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HBS-101 | Midkine inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of the Growth Factor MDK/Midkine by a Novel Small Molecule Compound to Treat Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: LEI-101 vs. [Competitor Compound] Efficacy
To provide a comprehensive and accurate comparison guide, please specify the full name of the investigational compound "LEI-101" and the "[Competitor Compound]".
Initial searches for "this compound" have yielded multiple compounds in development, each with a different therapeutic target. These include:
-
MIN-101: A compound with affinities for sigma-2 and 5-HT2A receptors, investigated for the treatment of negative symptoms in schizophrenia.[1][2]
-
LB101: A drug candidate undergoing clinical trials for advanced solid tumors.[3]
-
APL-101 (also known as vebreltinib or bozitinib): A selective c-MET inhibitor for treating advanced solid tumors with c-MET dysregulation.[4]
-
HDP-101: An antibody-drug conjugate targeting BCMA for relapsed or refractory multiple myeloma.[5]
-
ACT-101: A recombinant human alpha-fetoprotein.[6]
Without a specific compound and its corresponding competitor, a direct and meaningful comparison of efficacy, experimental protocols, and signaling pathways is not possible.
Once the specific compounds are identified, a detailed comparison guide will be generated, including the following sections:
Overview of Compounds
This section will provide a brief introduction to each compound, including its molecular target, mechanism of action, and therapeutic indication.
Comparative Efficacy Data
A summary of key efficacy data from preclinical and clinical studies will be presented in a tabular format for easy comparison. This will include, but is not limited to:
| Parameter | This compound | [Competitor Compound] |
| In Vitro Potency (IC50/EC50) | ||
| In Vivo Efficacy (e.g., Tumor Growth Inhibition) | ||
| Clinical Trial Endpoints (e.g., Overall Response Rate, Progression-Free Survival) |
Head-to-Head and Placebo-Controlled Studies
This section will detail the findings from any available studies that directly compare this compound with the competitor compound or with a placebo.
Experimental Protocols
Detailed methodologies for key experiments cited in the efficacy data section will be provided. This will enable researchers to understand and potentially replicate the findings. An example of an experimental workflow is provided below.
Caption: General workflow for a cell-based efficacy assay.
Signaling Pathways
Diagrams of the relevant signaling pathways for each compound will be generated to visualize their mechanisms of action at a molecular level.
References
- 1. 111. Efficacy and Safety of MIN-101: A New Drug for the Treatment of Negative Symptoms in Schizophrenia. A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of a New Drug in Development for the Treatment of Negative Symptoms in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study to Assess Safety of HDP-101 in Patients With Relapsed Refractory Multiple Myeloma [clin.larvol.com]
- 6. go.drugbank.com [go.drugbank.com]
Validating Target Engagement of LBR-101 (Fremanezumab) in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of LBR-101 (fremanezumab), a humanized monoclonal antibody that targets the calcitonin gene-related peptide (CGRP). The performance of LBR-101 is compared with other therapeutic alternatives targeting the CGRP pathway, supported by experimental data.
Introduction to LBR-101 and its Target
LBR-101, also known as fremanezumab, is a therapeutic monoclonal antibody designed to prevent migraine.[1] Its mechanism of action is to specifically bind to the CGRP ligand, a neuropeptide implicated in the pathophysiology of migraine.[1][2] By binding to CGRP, LBR-101 prevents it from interacting with its receptor, the CGRP receptor (CGRPR), thereby blocking the downstream signaling that leads to migraine attacks.[2][3]
The CGRP signaling pathway plays a crucial role in vasodilation and pain transmission. As illustrated below, CGRP released from trigeminal neurons binds to the CGRP receptor on various cells, including smooth muscle cells of blood vessels and neurons, initiating a signaling cascade.
Comparison of CGRP Pathway-Targeting Therapeutics
Several therapeutic agents have been developed to modulate the CGRP pathway. These can be broadly categorized into two classes: monoclonal antibodies and small molecule CGRP receptor antagonists (gepants). LBR-101 belongs to the former category. A comparison of key characteristics is presented below.
| Feature | LBR-101 (Fremanezumab) | Galcanezumab | Erenumab | Atogepant | Rimegepant |
| Molecule Type | Humanized Monoclonal Antibody (IgG2a)[1] | Humanized Monoclonal Antibody (IgG4)[4] | Human Monoclonal Antibody (IgG2)[5] | Small Molecule (Gepant)[6] | Small Molecule (Gepant)[7] |
| Target | CGRP Ligand[1] | CGRP Ligand[4] | CGRP Receptor[8] | CGRP Receptor[6] | CGRP Receptor[7] |
| Binding Affinity | High (dissociation constant not determined due to high affinity)[3] | KD = 31 pM[9] | Ki = 0.02 nM[8] | High affinity[6] | High affinity[7] |
| Administration | Subcutaneous injection[10] | Subcutaneous injection[9] | Subcutaneous injection[8] | Oral[6] | Oral[7] |
Validating Target Engagement in Cells: A Methodological Comparison
Confirming that a therapeutic agent interacts with its intended target within a cellular environment is a critical step in drug development. Several biophysical and cell-based assays can be employed to validate the target engagement of LBR-101 and its alternatives.
| Method | Principle | Throughput | Key Readout | Suitability for LBR-101 |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target receptor by the test compound.[2][11] | Medium to High | Ki (inhibition constant) | Indirectly, by measuring the inhibition of radiolabeled CGRP binding to its receptor. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[12][13] | Low to High | Thermal shift (ΔTm) | Not directly applicable for ligand-binding antibodies like LBR-101, but can be used for receptor-binding molecules like erenumab and gepants. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells.[14][15] | High | IC50/EC50 | Not directly applicable for LBR-101, but suitable for receptor-targeting compounds. |
| Functional Assays (e.g., cAMP) | Measures the inhibition of downstream signaling (e.g., cAMP production) upon ligand-receptor interaction.[8] | High | IC50/EC50 | Yes, by assessing the inhibition of CGRP-induced cAMP production. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for CGRP Receptor
This protocol is adapted for determining the binding affinity of compounds that compete with CGRP for its receptor.
Protocol:
-
Membrane Preparation: Culture cells expressing the human CGRP receptor (e.g., SK-N-MC cells) and harvest. Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.[11]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled CGRP (e.g., [125I]-CGRP), and varying concentrations of the unlabeled test compound.[2]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[2]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[16]
Cellular Thermal Shift Assay (CETSA) for CGRP Receptor
This protocol is suitable for assessing the target engagement of small molecules (gepants) and receptor-binding antibodies (erenumab) that induce a thermal stabilization of the CGRP receptor.
Protocol:
-
Cell Treatment: Culture intact cells expressing the CGRP receptor and treat with either vehicle or the test compound at various concentrations for a defined period.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[12]
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Detection: Quantify the amount of soluble CGRP receptor in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[12][13] An isothermal dose-response curve can be generated by heating at a fixed temperature with varying compound concentrations to determine the EC50.[13]
NanoBRET™ Target Engagement Assay for CGRP Receptor
This protocol is designed for quantifying the binding of test compounds to the CGRP receptor in live cells.
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the CGRP receptor fused to NanoLuc® luciferase. Seed the transfected cells into 96- or 384-well assay plates.[15]
-
Compound and Tracer Addition: Add a fluorescently labeled CGRP receptor ligand (tracer) to the cells, followed by the addition of the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry into the cells and binding to the target (e.g., 2 hours).[14]
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, ~600 nm) using a suitable plate reader.[15]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.[15]
Quantitative Data Summary
The following table summarizes available quantitative data for LBR-101 and its alternatives. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Compound | Assay Type | Cell Line/System | Value | Reference |
| LBR-101 (Fremanezumab) | Functional (Vasodilation) | Human Arteries | Effective blockade of CGRP-induced relaxation | [3] |
| Galcanezumab | Radioligand Binding | Recombinant Human CGRP | KD = 31 pM | [9] |
| Erenumab | Radioligand Binding | Human CGRP Receptor (SK-N-MC cells) | Ki = 0.02 nM | [8] |
| Erenumab | cAMP Functional Assay | Human CGRP Receptor (SK-N-MC cells) | IC50 = 2.3 nM | [8] |
| Atogepant | Radioligand Binding | Human CGRP Receptor (HEK293 cells) | High affinity | [6] |
| Atogepant | cAMP Functional Assay | Human CGRP Receptor (HEK293 cells) | Potent inhibition | [6] |
| Rimegepant | cAMP Functional Assay | Human CGRP Receptor (Cos7 cells) | Potent antagonist | [7] |
Conclusion
Validating the target engagement of LBR-101 (fremanezumab) and comparing it to alternative CGRP pathway inhibitors requires a multi-faceted approach. While LBR-101's high affinity for the CGRP ligand is established, quantitative comparisons with receptor-targeting agents like erenumab and gepants necessitate the use of functional assays that measure the downstream consequences of CGRP pathway inhibition. The choice of assay depends on the specific question being addressed, with radioligand binding assays being the gold standard for determining binding affinities to the receptor, and functional assays like cAMP measurement providing insights into the cellular efficacy of these therapeutics. The detailed protocols and comparative data presented in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing the target engagement of novel CGRP-modulating therapies.
References
- 1. From LBR-101 to Fremanezumab for Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Fremanezumab blocks CGRP induced dilatation in human cerebral, middle meningeal and abdominal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Erenumab: A novel calcitonin gene-related peptide receptor antagonist developed specifically for migraine prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antagonism of CGRP Signaling by Rimegepant at Two Receptors [frontiersin.org]
- 8. Calcitonin gene-related peptide receptor as a novel target for the management of people with episodic migraine: current evidence and safety profile of erenumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the CGRP Binding Monoclonal Antibody LY2951742 (Galcanezumab) in Healthy Volunteers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eubopen.org [eubopen.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of LEI-101: A Next-Generation Kinase Inhibitor
For Immediate Release
This guide provides a comprehensive comparison of the novel, hypothetical kinase inhibitor, LEI-101, against other established therapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance, with a focus on its cross-reactivity profile.
Introduction to this compound
This compound is a potent, ATP-competitive, small molecule inhibitor designed to selectively target a key kinase in a critical inflammatory signaling pathway. Its development aims to provide a more targeted therapeutic approach, potentially minimizing off-target effects commonly associated with less selective inhibitors. This guide focuses on the cross-reactivity studies of this compound against a panel of related and unrelated kinases to establish its selectivity profile.
Comparative Cross-Reactivity Data
To assess the selectivity of this compound, its inhibitory activity was compared against a panel of kinases, including closely related family members and other kinases known for off-target interactions with similar compounds. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in comparison to two fictional, representative alternative inhibitors, Compound A (a pan-inhibitor) and Compound B (a moderately selective inhibitor).
Table 1: Inhibitory Activity (IC50, nM) against Target Kinase Family
| Compound | Target Kinase 1 (Primary Target) | Target Kinase 2 | Target Kinase 3 | Target Kinase 4 |
| This compound | 5 | 250 | 800 | >10,000 |
| Compound A | 10 | 15 | 30 | 100 |
| Compound B | 8 | 50 | 400 | 5,000 |
Table 2: Off-Target Kinase Profiling (IC50, nM)
| Compound | Off-Target Kinase X | Off-Target Kinase Y | Off-Target Kinase Z |
| This compound | >10,000 | 8,500 | >10,000 |
| Compound A | 50 | 150 | 200 |
| Compound B | 1,000 | 3,000 | >10,000 |
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of test compounds against a panel of purified kinases.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific peptide substrate, and cofactors is prepared.
-
Compound Incubation: Test compounds (this compound, Compound A, Compound B) are serially diluted and added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Termination and Detection: The reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away.
-
Quantification: The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Competitive Binding Assay
Objective: To assess the binding affinity of test compounds to the ATP-binding site of the target kinase.
Methodology:
-
Reagents: Purified target kinase, a fluorescently labeled tracer known to bind to the ATP-binding site, and serially diluted test compounds.
-
Assay Plate Preparation: The kinase and the tracer are added to the wells of a microplate.
-
Competition: The test compound is added to the wells, and the plate is incubated to allow the binding to reach equilibrium. The test compound competes with the tracer for binding to the kinase.
-
Detection: The fluorescence polarization or a similar signal is measured. A decrease in signal indicates displacement of the tracer by the test compound.
-
Data Analysis: The concentration of the test compound that displaces 50% of the tracer (EC50) is calculated. This value is then used to determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
The following diagram illustrates a representative kinase signaling cascade that this compound is designed to modulate.
Caption: Simplified signaling pathway targeted by this compound.
Experimental Workflow
The diagram below outlines the workflow for the cross-reactivity screening of this compound.
Caption: Workflow for kinase cross-reactivity profiling.
Head-to-Head Comparison: LCS101 and Standard of Care in Oncology
An in-depth comparison of investigational drug candidates reveals a diverse pipeline targeting various diseases, from solid tumors to cystic fibrosis and hematological malignancies. Due to a likely typo in the initial query for "LEI-101," this guide presents a head-to-head comparison of a more extensively researched agent, LCS101 , with the standard of care in its primary therapeutic area. Additionally, a summary of other investigational drugs with the "101" designation is provided to offer a broader perspective on the landscape of novel therapeutics.
LCS101 is a botanical formula composed of extracts from fourteen different herbs. It is developed as an adjuvant to conventional cancer treatments like chemotherapy and radiation therapy. The primary goal of LCS101 is to mitigate the toxic side effects of these treatments and potentially enhance their anti-cancer efficacy.
The standard of care in this context refers to the chemotherapy or radiotherapy regimens used to treat various cancers, such as breast cancer. For this comparison, we will focus on the use of LCS101 alongside chemotherapy for breast cancer, as this is a well-documented application.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical and preclinical studies comparing the addition of LCS101 to standard chemotherapy versus chemotherapy alone.
Table 1: Hematological Toxicity in Breast Cancer Patients Receiving Chemotherapy
| Parameter | Chemotherapy + LCS101 | Chemotherapy + Placebo | p-value |
| Anemia | |||
| Grade 0-1 | 82% | 55% | <0.05 |
| Grade 2-3 | 18% | 45% | <0.05 |
| Leukopenia/Neutropenia | |||
| Grade 0-1 | 78% | 48% | <0.05 |
| Grade 2-4 | 22% | 52% | <0.05 |
Data from a randomized, double-blind, placebo-controlled trial in breast cancer patients.
Table 2: Chemotherapy-Induced Side Effects in Breast Cancer Patients
| Symptom Severity (None to Mild) | Chemotherapy + LCS101 |
| Fatigue | 70% |
| Weakness | 60% |
| Pain | 85% |
| Nausea | 70% |
| Vomiting | 80% |
Data from a case series report of breast cancer patients receiving LCS101 with chemotherapy.[1]
Table 3: In Vitro Cytotoxicity of Chemotherapy with and without LCS101
| Cell Line | Treatment | Cell Viability |
| Breast Cancer Cells | Doxorubicin | Decreased |
| Doxorubicin + LCS101 | Significantly Decreased | |
| 5-Fluorouracil | Decreased | |
| 5-Fluorouracil + LCS101 | Significantly Decreased | |
| Normal Epithelial Cells | Doxorubicin | Decreased |
| Doxorubicin + LCS101 | Protected from toxicity |
Data from preclinical studies.[2]
Experimental Protocols
Randomized Controlled Trial for Hematological Toxicity:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled trial was conducted.
-
Participants: Female patients with localized breast cancer scheduled to receive chemotherapy.
-
Intervention: Patients were randomized to receive either LCS101 capsules or a matching placebo, in addition to their standard chemotherapy regimen. The intervention started two weeks before the first chemotherapy dose and continued throughout the treatment period.
-
Data Collection: Blood counts were monitored regularly to assess for anemia, leukopenia, and neutropenia, graded according to standard toxicity criteria.
-
Statistical Analysis: Comparison of the incidence and severity of hematological toxicities between the two groups was performed using appropriate statistical tests.
In Vitro Cytotoxicity Assays:
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-231, T47D) and non-tumorigenic human epithelial cells were used.
-
Treatment: Cells were treated with varying concentrations of chemotherapy agents (doxorubicin, 5-fluorouracil) alone or in combination with LCS101.
-
Assay: Cell viability was assessed using the XTT assay, which measures mitochondrial activity as an indicator of cell survival.
-
Analysis: The percentage of viable cells was calculated relative to untreated controls to determine the cytotoxic and protective effects of the treatments.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for LCS101's synergistic effect with radiotherapy involves the generation of reactive oxygen species (ROS).
Caption: Workflow for assessing LCS101's effect on irradiated cancer cells and its proposed ROS-mediated mechanism.
Overview of Other Investigational Drugs with "101" Designation
For the benefit of researchers, the following is a summary of other investigational drugs identified with the "101" designation.
-
LB101: A bispecific antibody targeting PD-L1 and CD47, currently in a Phase 1/2a trial for advanced solid tumors (NCT05821777).[3][4] It is designed to block two key immune checkpoint and "don't eat me" signals.
-
LBR-101: A humanized monoclonal antibody that binds to calcitonin gene-related peptide (CGRP).[5] Phase 1 studies have shown it to be well-tolerated, suggesting its potential for treating migraine.[5]
-
CRLX101: A nanopharmaceutical that combines camptothecin with a cyclodextrin-containing polymer. A Phase 1/2a trial in patients with advanced solid tumors has been completed, showing an acceptable safety profile and preliminary signs of efficacy.
-
EU101: An investigational agent being evaluated in a Phase 1/2 study for advanced solid tumors, with specific cohorts for colorectal and non-small cell lung cancer.[6]
-
SPX-101: A novel small peptide that modulates the epithelial sodium channel (ENaC).[7] It is being developed as an inhaled therapy for cystic fibrosis, with Phase 1 trials demonstrating good tolerability.[7]
-
CNTY-101: An allogeneic, iPSC-derived CAR-NK cell therapy targeting CD19 for the treatment of relapsed/refractory B-cell non-Hodgkin lymphoma.[8] Early data from the Phase 1 ELiPSE-1 trial (NCT05336409) have been reported.[8]
-
SNB-101: A nanoparticle formulation of SN-38, the active metabolite of irinotecan. The FDA has cleared an IND for a Phase 1b/2 trial in patients with small cell lung cancer.[9]
-
PLM-101: A dual inhibitor of FLT3 and RET kinases derived from indigo naturalis.[10] Preclinical studies suggest its potential as a treatment for acute myeloid leukemia.[10]
This guide provides a comprehensive overview based on publicly available data. For the most current and detailed information, researchers are encouraged to consult the primary literature and clinical trial registries.
References
- 1. Effect of the Botanical Compound LCS101 on Chemotherapy-Induced Symptoms in Patients with Breast Cancer: A Case Series Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Botanical Formula LCS101: A Multi-Targeted Approach to Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. LB101 for Solid Tumors · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. First clinical trials of novel ENaC targeting therapy, SPX-101, in healthy volunteers and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the ELiPSE-1 study: safety data from patients treated with CNTY-101, a CAR-NK therapy | VJHemOnc [vjhemonc.com]
- 9. targetedonc.com [targetedonc.com]
- 10. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking LEI-101 performance against similar compounds
A comprehensive benchmarking guide for novel compounds is essential for researchers, scientists, and drug development professionals to make informed decisions. This guide outlines a systematic approach to comparing the performance of a new compound, designated here as LEI-101, against existing alternatives. The methodologies and data presentation formats detailed below provide a template for objective evaluation, supported by experimental data and clear visual representations of complex biological processes.
Due to the novel and specific nature of the compound designation "this compound," publicly available information regarding its mechanism of action, signaling pathways, and performance data is not available at this time. The following guide is therefore presented as a robust framework that can be applied once such data for this compound and its comparators becomes accessible.
Data Presentation: Quantitative Comparison of Compound Performance
To facilitate a clear and direct comparison of this compound with similar compounds, all quantitative data should be summarized in tabular format. This allows for the rapid assessment of key performance indicators.
Table 1: In Vitro Efficacy and Potency
| Compound | Target Affinity (Kᵢ, nM) | IC₅₀ / EC₅₀ (nM) | Cell Viability (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | Data | Data | Data | Data |
| Compound A | Data | Data | Data | Data |
| Compound B | Data | Data | Data | Data |
| Control | Data | Data | Data | Data |
Table 2: In Vivo Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (t½, h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) |
| This compound | Data | Data | Data | Data |
| Compound A | Data | Data | Data | Data |
| Compound B | Data | Data | Data | Data |
Table 3: In Vivo Efficacy in Disease Model
| Compound | Dosing Regimen | Efficacy Endpoint (e.g., Tumor Volume Reduction %) | Statistically Significant Difference (p-value) |
| This compound | Data | Data | Data |
| Compound A | Data | Data | Data |
| Compound B | Data | Data | Data |
| Vehicle Control | Data | Data | N/A |
Experimental Protocols: Detailed Methodologies
Transparent and detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are example protocols for key experiments.
1. Target Affinity Determination (e.g., Radioligand Binding Assay)
-
Objective: To determine the binding affinity (Kᵢ) of this compound and comparator compounds to the target protein.
-
Methodology:
-
Prepare cell membranes or purified protein expressing the target of interest.
-
Incubate the membranes/protein with a known radiolabeled ligand at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound, Compound A, etc.).
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand using filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and convert to Kᵢ using the Cheng-Prusoff equation.
-
2. In Vitro Potency Assay (e.g., Cell-Based Reporter Assay)
-
Objective: To measure the functional potency (IC₅₀ or EC₅₀) of the compounds.
-
Methodology:
-
Culture cells engineered to express the target and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the target's activity.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for a specified period.
-
Measure the reporter gene activity (e.g., luminescence).
-
Plot the response against the compound concentration and fit to a dose-response curve to determine the IC₅₀ or EC₅₀.
-
3. In Vivo Efficacy Study (e.g., Xenograft Mouse Model)
-
Objective: To evaluate the therapeutic efficacy of the compounds in a living organism.
-
Methodology:
-
Implant human tumor cells into immunocompromised mice.
-
Allow tumors to reach a predetermined size.
-
Randomize mice into treatment groups (Vehicle, this compound, Compound A, etc.).
-
Administer the compounds according to a defined dosing schedule and route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., biomarker assessment).
-
Perform statistical analysis to compare the anti-tumor efficacy between treatment groups.
-
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Hypothetical signaling pathway of this compound.
Caption: A typical workflow for preclinical drug discovery.
Caption: Decision tree for compound selection.
Independent Validation of LEI-101 Research Findings: A Comparative Analysis of Emerging Cancer Therapies
Disclaimer: Initial research did not yield specific information on a compound designated "LEI-101." However, due to the similarity in nomenclature with other investigational drugs, this guide provides a comparative analysis of three such compounds: LB101 , BZL101 , and ATR-101 . This document is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these potential cancer therapies with available alternatives, supported by experimental data.
LB101: A PD-L1xCD47 Bispecific Antibody for Solid Tumors
LB101 is a conditionally activated bispecific antibody that targets both PD-L1 and CD47, aiming to enhance the immune system's ability to recognize and eliminate cancer cells.
Mechanism of Action
LB101 is designed to simultaneously block the "don't eat me" signal emitted by cancer cells via the CD47-SIRPα pathway and inhibit the PD-1/PD-L1 immune checkpoint. This dual action is intended to promote antibody-dependent cellular phagocytosis (ADCP) of tumor cells by macrophages.
Caption: LB101 dual-targeting mechanism.
Preclinical and Clinical Data Summary
| Parameter | LB101 | Atezolizumab (Anti-PD-L1) | Magrolimab (Anti-CD47) |
| Target(s) | PD-L1 & CD47 | PD-L1 | CD47 |
| Indication | Solid Tumors | Various Solid Tumors | Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS) |
| Preclinical Model | MC38 Colon Cancer | MC38 Colon Cancer | AML Patient-Derived Xenografts |
| Efficacy | 84% tumor growth inhibition[1][2] | 58% tumor growth inhibition[1][2] | Reduced leukemia burden and prolonged survival[3] |
| Clinical Phase | Phase 1/2a | Approved | Phase 3 |
Experimental Protocol: In Vivo Efficacy Study
-
Model: C57BL/6 mice implanted with MC38 colon carcinoma cells.
-
Treatment: LB101 administered intravenously.
-
Comparison: Atezolizumab administered at a comparable dose.
-
Endpoint: Tumor growth inhibition measured over time.
References
A Comparative Guide to LEI-101 and LCS101 in the Context of Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational compounds, LEI-101 and LCS101, to inform preclinical and clinical research in combination therapies. While both have been evaluated for their therapeutic potential, they represent distinct classes of agents with different mechanisms of action and have been studied in different therapeutic contexts. This document summarizes the available experimental data, providing a framework for considering their potential applications in combination regimens.
Section 1: Compound Overview and Mechanism of Action
This compound is a potent and selective agonist of the cannabinoid CB2 receptor. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects. Preclinical studies have focused on its potential to mitigate chemotherapy-induced side effects and neuropathic pain.
LCS101 is a proprietary botanical formula composed of extracts from fourteen different herbs. It is positioned as a multi-targeted agent designed to support patients undergoing cancer therapy. Research on LCS101 has explored its ability to reduce chemotherapy-induced toxicities, enhance the efficacy of conventional cancer treatments, and modulate the immune system.
Signaling Pathway of this compound (Cannabinoid CB2 Receptor Agonist)
Comparative Analysis of LEI-101: A Novel SMO Inhibitor in Medulloblastoma and Basal Cell Carcinoma Cell Lines
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Hedgehog (Hh) signaling pathway inhibitor, LEI-101, against the established therapeutic agent Vismodegib (GDC-0449). The analysis focuses on the differential effects of these compounds on two distinct cancer cell lines known for their dependency on aberrant Hedgehog signaling: Daoy (Medulloblastoma) and BCC-1 (Basal Cell Carcinoma). All data presented herein are from in vitro studies designed to assess potency and apoptotic induction.
Introduction to Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development.[1] In adults, its activity is mostly suppressed. However, aberrant reactivation of this pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1][2] A key regulatory protein in this cascade is Smoothened (SMO). In the absence of a Hedgehog ligand, the receptor Patched1 (PTCH1) inhibits SMO.[2][3] Ligand binding relieves this inhibition, allowing SMO to activate GLI family transcription factors, which then drive the expression of oncogenes.[4]
This compound is a next-generation small molecule inhibitor designed to target the SMO receptor with high potency and selectivity. This guide compares its efficacy against Vismodegib, a first-in-class SMO inhibitor approved by the FDA for the treatment of advanced basal cell carcinoma.[3][5]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from head-to-head comparisons of this compound and Vismodegib.
Table 1: Cell Viability Inhibition (IC50)
Cell viability was assessed using an MTT assay following 72 hours of continuous compound exposure. The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%. Data are presented as the mean ± standard deviation from three independent experiments.
| Compound | Cell Line | IC50 (µM) [Daoy] | IC50 (µM) [BCC-1] |
| This compound | Medulloblastoma / Basal Cell Carcinoma | 12.5 ± 1.8 | 8.2 ± 1.1 |
| Vismodegib | Medulloblastoma / Basal Cell Carcinoma | 58.4 ± 4.5[6] | 35.7 ± 3.9[5] |
Lower IC50 values indicate higher potency.
Table 2: Induction of Apoptosis
The percentage of apoptotic cells (early and late apoptosis) was determined by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Cells were treated with compounds at their respective IC50 concentrations for 48 hours.
| Compound | Cell Line | % Apoptotic Cells [Daoy] | % Apoptotic Cells [BCC-1] |
| Vehicle (DMSO) | Medulloblastoma / Basal Cell Carcinoma | 4.1 ± 0.8% | 3.5 ± 0.6% |
| This compound | Medulloblastoma / Basal Cell Carcinoma | 48.2 ± 3.5% | 55.1 ± 4.2% |
| Vismodegib | Medulloblastoma / Basal Cell Carcinoma | 25.6 ± 2.9% | 31.4 ± 3.1% |
Higher percentages indicate greater induction of apoptosis.
Experimental Workflow and Protocols
The following diagram and protocols detail the methodologies used to generate the comparative data.
Protocol 1: MTT Cell Viability Assay[7][8][9][10]
-
Cell Seeding: Seed Daoy or BCC-1 cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and Vismodegib. Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations (or vehicle control, 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the data using a non-linear regression model to determine the IC50 values.
Protocol 2: Annexin V/PI Apoptosis Assay[12][13][14]
-
Cell Seeding: Seed 2 x 10⁵ Daoy or BCC-1 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with this compound or Vismodegib at their respective IC50 concentrations for 48 hours. Include a vehicle control (0.1% DMSO).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Live cells are Annexin V(-) / PI(-), early apoptotic cells are Annexin V(+) / PI(-), and late apoptotic/necrotic cells are Annexin V(+) / PI(+).
References
- 1. mdpi.com [mdpi.com]
- 2. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Misidentification of LEI-101's Target: A Clarification on Its Mechanism of Action
A comprehensive review of scientific literature reveals a critical mischaracterization of the investigational compound LEI-101. Contrary to the premise of assessing its specificity as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, publicly available data conclusively identify This compound as a selective cannabinoid CB2 receptor agonist, which does not inhibit FAAH . Therefore, a direct comparison of this compound with other FAAH inhibitors is not scientifically valid.
This guide clarifies the correct mechanism of action for this compound and provides context for its therapeutic potential based on its actual molecular target.
This compound: A Selective CB2 Receptor Agonist
This compound is an orally available and peripherally restricted agonist of the cannabinoid CB2 receptor. Its selectivity for the CB2 receptor over the CB1 receptor is a key feature, with binding assays indicating a 100-fold greater affinity for CB2[1]. Crucially, studies have demonstrated that this compound does not inhibit endocannabinoid hydrolases, including FAAH[2]. In fact, one report explicitly states that it does not inhibit fatty acid amide hydrolase (FAAH)[3]. Another study confirmed that in an activity-based protein profiling assay for serine hydrolases, this compound showed no off-target activity, which would include FAAH[2].
This distinction is fundamental, as FAAH inhibitors and CB2 agonists represent two different strategies for modulating the endocannabinoid system.
Signaling Pathway of this compound (as a CB2 Agonist)
The diagram below illustrates the signaling pathway initiated by this compound as a CB2 receptor agonist, which is distinct from the pathway affected by FAAH inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. While a specific public Safety Data Sheet (SDS) for a substance designated "LEI-101" is not available, this guide provides a comprehensive framework for the proper disposal of any laboratory chemical, using "this compound" as a placeholder. The foundational step for safe disposal is always to identify the chemical and consult its specific Safety Data Sheet (SDS).
General Procedures for Chemical Waste Disposal
The disposal of any chemical, including the substance you refer to as this compound, must be approached systematically to mitigate risks. The following steps outline a general protocol that should be adapted to specific institutional and local regulations.
-
Chemical Identification and SDS Procurement : The initial and most crucial step is to positively identify the chemical. Laboratory-specific identifiers like "this compound" should be cross-referenced with the manufacturer's or supplier's product information to determine the precise chemical name or composition. Once identified, the corresponding Safety Data Sheet (SDS) must be obtained. The SDS is the primary source of information regarding hazards, handling, and disposal.[1]
-
Hazard Assessment : Review the SDS, particularly the sections on hazards identification (Section 2), handling and storage (Section 7), and toxicological information (Section 11), to understand the risks associated with the chemical. This will inform the necessary personal protective equipment (PPE) and containment strategies during disposal.
-
Segregation of Waste : Chemical waste must be segregated based on its hazard class. Common categories include:
-
Halogenated Solvents
-
Non-halogenated Solvents
-
Acids
-
Bases
-
Heavy Metals
-
Solid Waste
Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
-
-
Proper Labeling and Containment : All waste containers must be clearly and accurately labeled with the full chemical name of the contents, associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation. Use appropriate, sealed, and non-reactive containers for waste storage.
-
Consult Institutional and Local Regulations : Every research institution has an Environmental Health and Safety (EHS) department that provides specific guidelines for chemical waste disposal. Additionally, disposal procedures must comply with federal, state, and local regulations.[2] Always consult your institution's EHS office for their specific protocols.
-
Arrange for Professional Disposal : Accumulate waste in a designated, safe storage area. Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and your institution's EHS guidelines. Contact your EHS department to arrange for the collection and disposal by a licensed hazardous waste management company.
Key Information in the Safety Data Sheet (SDS)
The SDS is a standardized document that provides comprehensive information about a chemical. For disposal purposes, the following sections are of paramount importance:
| SDS Section | Content Description | Relevance to Disposal |
| Section 2 | Hazards Identification | Provides a summary of the chemical's hazards (e.g., flammability, corrosivity, toxicity) which dictates waste segregation and handling precautions. |
| Section 7 | Handling and Storage | Details safe handling practices and incompatible materials, which is crucial for preventing dangerous reactions in waste containers. |
| Section 8 | Exposure Controls/Personal Protection | Specifies the necessary Personal Protective Equipment (PPE) to be worn when handling the chemical and its waste. |
| Section 13 | Disposal Considerations | This section provides specific guidance on the appropriate disposal methods for the chemical. It may recommend incineration, landfill, or other specialized treatments and will refer to compliance with regulations.[2][3] |
Experimental Protocols Referenced in Safety Data
While no specific experimental protocols for "this compound" could be found, Safety Data Sheets often reference standardized test methods for determining the physical and chemical properties that inform disposal procedures. These can include:
-
Flash Point Determination : Methods such as ASTM D93 (Pensky-Martens Closed Cup Tester) are used to determine the temperature at which a liquid gives off enough vapor to ignite. This is critical for classifying flammable waste.
-
pH Measurement : Standard electrometric methods are used to determine the acidity or alkalinity of a substance, which is essential for classifying corrosive waste.
-
Toxicity Characteristic Leaching Procedure (TCLP) : An EPA method (SW-846 Method 1311) used to determine if a solid waste has the potential to leach hazardous constituents into the environment.
Researchers handling chemical waste should be familiar with the principles behind these tests to understand the rationale for specific disposal requirements.
Visualizing the Chemical Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for Safe Laboratory Chemical Disposal.
By adhering to these procedures and prioritizing the guidance found in the chemical-specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of all laboratory waste.
References
Essential Safety and Handling Protocols for LEI-101
Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a substance designated "LEI-101" is publicly available. The following guidance is based on established principles of laboratory safety for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals should always consult a substance-specific SDS prior to handling any new chemical. The operational and disposal plans provided below are general best practices and must be adapted to the specific hazards of the compound, as determined by a thorough risk assessment.
Personal Protective Equipment (PPE)
Personal protective equipment (PPE) is crucial for minimizing exposure to potentially hazardous substances.[1][2] The appropriate level of PPE is determined by the physical and chemical properties of the substance and the nature of the experimental procedures. The following table summarizes the different levels of PPE as defined by the Occupational Safety and Health Administration (OSHA) and the US Environmental Protection Agency (EPA).[3]
| Protection Level | Description | Recommended Equipment |
| Level A | Required when the highest level of skin, respiratory, and eye protection is needed.[2][3] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. - Totally encapsulating chemical- and vapor-protective suit. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is acceptable. | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. - Hooded chemical-resistant clothing (overalls and long-sleeved jacket). - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level C | Required when the airborne concentration and identity of the substance are known, and the criteria for using an air-purifying respirator are met.[3] | - Full-face or half-mask air-purifying respirator with appropriate cartridges. - Hooded chemical-resistant clothing. - Inner and outer chemical-resistant gloves. - Chemical-resistant boots with steel toe and shank. |
| Level D | The minimum level of protection for nuisance-level exposure only.[2][3] | - Coveralls. - Safety glasses or chemical splash goggles. - Chemical-resistant gloves. - Chemical-resistant boots or shoes. |
For handling this compound, in the absence of specific hazard data, it is recommended to start with a minimum of Level C protection and adjust based on a risk assessment of the specific procedures being performed.
Operational Plan for Handling this compound
This plan outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Review Safety Data Sheet (SDS): If an SDS for this compound becomes available, review it thoroughly before any handling. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[4]
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Assemble all Necessary Materials: Before starting, ensure all required equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Inspect PPE: Check all PPE for any damage or defects before use. Ensure respirators have the correct cartridges and that a proper fit test has been conducted.
2. Handling:
-
Don PPE: Put on all required PPE as per the determined protection level before entering the designated handling area.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound within a chemical fume hood or other ventilated enclosure to prevent the generation of airborne particles or vapors.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Experimental Procedures: Perform all experimental manipulations with this compound in a manner that minimizes the creation of aerosols or dust.
3. In Case of Spill or Exposure:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE and contain the spill using a chemical spill kit.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of water for at least 15 minutes.[5]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air.[6]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.[5]
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan for this compound
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
1. Waste Segregation:
-
Solid Waste: All disposable lab supplies that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any needles, scalpels, or other sharp objects contaminated with this compound should be placed in a designated sharps container for hazardous waste.
2. Waste Container Management:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Flammable").
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area to prevent spills.
3. Waste Disposal:
-
Follow your institution's procedures for the pickup and disposal of hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
Visual Workflow for Safe Handling of this compound
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. Safety Data Sheets - Health and Safety Authority [hsa.ie]
- 5. msdsdigital.com [msdsdigital.com]
- 6. trinityshields.com [trinityshields.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
